4-Bromo-5-methylisatin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-bromo-5-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAVQCARZCYRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346325 | |
| Record name | 4-Bromo-5-methylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-84-6 | |
| Record name | 4-Bromo-5-methylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-methylisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5-methylisatin: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Bromo-5-methylisatin (CAS No: 147149-84-6). This halogenated indole derivative serves as a valuable building block in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate the chemical structure, a representative synthetic workflow, and the compound's place within the broader biological activities of the isatin chemical class.
Core Chemical and Physical Properties
This compound is a yellow to dark red crystalline solid.[1][2] Its core structure is based on the isatin (1H-indole-2,3-dione) scaffold, featuring a bromine atom at position 4 and a methyl group at position 5 of the aromatic ring. These substitutions significantly influence its chemical reactivity and potential biological activity.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 147149-84-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₆BrNO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 240.05 g/mol | [1][2][3][6] |
| IUPAC Name | 4-bromo-5-methyl-1H-indole-2,3-dione | [1][3][5] |
| Synonyms | 4-Bromo-5-methylindoline-2,3-dione | [1][3][5][6] |
| Appearance | Yellow crystalline solid / Dark red crystal | [1][2] |
| Purity | ≥98% (HPLC) | [4][6] |
| Melting Point | 250-254 °C | [1] |
| Density | 1.63 g/cm³ | [2][6] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) | [2][6] |
| logP (calculated) | ~2.14 | [2][6] |
Chemical Structure and Identification
The structure of this compound is defined by its IUPAC name and can be represented by various chemical identifiers.
References
IUPAC name for 4-Bromo-5-methylisatin
An In-depth Technical Guide to 4-Bromo-5-methylisatin
This technical guide provides a comprehensive overview of this compound, a halogenated indole derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, spectroscopic data, and known biological significance, serving as a crucial resource for its application in research and development.
The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 4-bromo-5-methyl-1H-indole-2,3-dione[1]
Synonyms:
CAS Number: 147149-84-6[1][2][3]
Chemical Formula: C₉H₆BrNO₂[1][2]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 240.05 g/mol | [1] |
| Appearance | Yellow crystalline solid / Dark red crystal | [3][4] |
| Melting Point | 250-254 °C | [4] |
| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) | [3] |
| Purity | >98.0% | [3] |
| Density | 1.63 g/cm³ (predicted) | [3] |
| LogP | ~2.14 (predicted) | [3] |
Synthesis of this compound
The synthesis of substituted isatins can be achieved through various methods. A common and effective approach is the Sandmeyer isatin synthesis, which involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine, followed by cyclization in the presence of a strong acid.
Experimental Protocol: Sandmeyer Synthesis
This protocol describes a representative method for the synthesis of this compound starting from 3-bromo-4-methylaniline.
Materials:
-
3-bromo-4-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate, anhydrous
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Water
-
Ethanol
Procedure:
-
Isonitrosoacetanilide Formation:
-
In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 3-bromo-4-methylaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
In a separate flask, dissolve chloral hydrate (1.1 equivalents) and anhydrous sodium sulfate in water.
-
Add the chloral hydrate solution to the aniline solution.
-
In a third flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.
-
Heat the aniline-chloral hydrate mixture to 60-70 °C and add the hydroxylamine hydrochloride solution portion-wise over 30 minutes.
-
Continue heating and stirring for an additional 1-2 hours. The intermediate, 4-bromo-5-methyl-isonitrosoacetanilide, will precipitate upon cooling.
-
Filter the precipitate, wash with cold water, and dry thoroughly.
-
-
Cyclization to Isatin:
-
Pre-heat concentrated sulfuric acid to 70-80 °C in a beaker with stirring.
-
Carefully add the dried 4-bromo-5-methyl-isonitrosoacetanilide intermediate in small portions to the hot sulfuric acid. The addition should be controlled to maintain the temperature below 90 °C.
-
After the addition is complete, stir the mixture at 80 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The crude this compound will precipitate.
-
-
Purification:
-
Filter the crude product and wash it with a large amount of cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from glacial acetic acid or ethanol to yield pure this compound as a crystalline solid.
-
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through various spectroscopic techniques.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methyl group protons, and a broad singlet corresponding to the N-H proton of the isatin core. The positions of the aromatic protons will be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the two carbonyl carbons (C2 and C3) of the isatin ring at the downfield region. Resonances for the six aromatic carbons and one methyl carbon will also be present.
-
Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1]
Biological Activities and Applications
Isatin and its derivatives are recognized for their wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[5][6] While specific studies on this compound are limited, the isatin core is associated with several pharmacological properties.
-
Antimicrobial and Antiviral Activity: Many isatin derivatives have demonstrated potent activity against various strains of bacteria, fungi, and viruses.[5][7] The presence of halogens on the aromatic ring can enhance the lipophilicity and, consequently, the antimicrobial efficacy of the compound.[8]
-
Anticancer Potential: Substituted isatins have been investigated as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[9] Their antiproliferative effects have been observed in several cancer cell lines.
-
Anticonvulsant Properties: The isatin scaffold is a known pharmacophore for anticonvulsant activity, with several derivatives showing promising results in preclinical models of epilepsy.[5]
-
Applications in Organic Synthesis: As a functionalized building block, this compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds and bioactive molecules.[3] The bromine atom provides a reactive site for cross-coupling reactions, allowing for further molecular diversification.
References
- 1. This compound | C9H6BrNO2 | CID 611204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. lbaochemicals.com [lbaochemicals.com]
- 4. This compound [infochems.co.kr]
- 5. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]
An In-depth Technical Guide to 4-Bromo-5-methylisatin (CAS: 147149-84-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-methylisatin is a halogenated indole derivative belonging to the isatin family of compounds, a class of molecules renowned for a wide spectrum of biological activities. Isatins and their derivatives are the subject of extensive research in medicinal chemistry due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. While specific experimental data for this particular compound is limited in publicly available literature, this document extrapolates potential synthetic routes, biological activities, and mechanisms of action based on the well-documented behavior of the broader isatin class. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Chemical and Physical Properties
This compound is a solid, yellow crystalline compound.[1] Its core structure consists of an indole ring system with a bromine atom at the 4th position and a methyl group at the 5th position. The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 147149-84-6 | [1][2][3] |
| Molecular Formula | C₉H₆BrNO₂ | [1][2][3] |
| Molecular Weight | 240.05 g/mol | [1][2] |
| IUPAC Name | 4-bromo-5-methyl-1H-indole-2,3-dione | [2][3] |
| Appearance | Yellow crystalline solid / Dark red crystal | [1][4] |
| Purity | >98% (Typically available) | [1][5] |
| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) | [1] |
| Density | 1.63 g/cm³ | [1] |
| LogP | ~2.14 | [1] |
| Melting Point | 250-254 °C | [4] |
Synthesis of this compound
Proposed Experimental Protocol: Sandmeyer Isatin Synthesis
This protocol is a generalized procedure and may require optimization for the synthesis of this compound.
-
Formation of the Isonitrosoacetanilide Intermediate:
-
Dissolve the starting aniline, 3-bromo-4-methylaniline, in a suitable aqueous acidic solution (e.g., hydrochloric acid).
-
To this solution, add chloral hydrate and hydroxylamine hydrochloride.
-
Heat the mixture to reflux for a short period (e.g., 5-15 minutes) to facilitate the condensation reaction, forming the isonitrosoacetanilide intermediate.[6]
-
Cool the reaction mixture and filter to isolate the intermediate product.
-
-
Cyclization to this compound:
-
Add the dried isonitrosoacetanilide intermediate in portions to a strong acid catalyst, such as concentrated sulfuric acid, at a controlled temperature (e.g., 50-60 °C).[6]
-
After the addition is complete, the temperature is typically raised (e.g., to 70-75 °C) and held for a short duration to ensure complete cyclization.[6]
-
Cool the reaction mixture and pour it into ice-water to precipitate the crude this compound.
-
Filter the crude product, wash with water until neutral, and then dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or a mixture of solvents, such as ethanol and dimethyl sulfoxide.[6]
-
Potential Biological Activities and Experimental Protocols
Isatin and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory and antimicrobial effects.[1][7] It is therefore plausible that this compound exhibits similar properties.
Anti-inflammatory Activity
Isatin derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB.[8][9][10][11]
This protocol describes a general method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV2).
-
Cell Culture: Culture macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predefined period. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation should also be included.
-
Nitrite Measurement: After an incubation period (e.g., 24 hours), measure the amount of NO produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by the compound compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[8]
Antimicrobial Activity
The isatin scaffold is a common feature in many antimicrobial agents.[7] The presence of a halogen, such as bromine, can often enhance the antimicrobial potency of a compound.
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[12][13]
Potential Mechanism of Action: Modulation of Inflammatory Signaling
The anti-inflammatory effects of many isatin derivatives are attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway.
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), leading to their transcription. Isatin derivatives may inhibit this pathway at various points, such as by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB.
Summary and Future Directions
This compound is a member of the pharmacologically significant isatin family. While specific biological data for this compound is scarce, its structural features suggest potential for anti-inflammatory and antimicrobial activities. This guide provides a framework for future research by proposing a synthetic route and outlining general protocols for biological evaluation. Further studies are warranted to isolate or synthesize this compound, confirm its biological activities, and elucidate its specific mechanisms of action. Such research could uncover its potential as a lead compound for the development of new therapeutic agents.
References
- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. CN1626514A - Method for preparing-4-bromine-7-methyl isatin - Google Patents [patents.google.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity [mdpi.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Microbial screening methods for detection of antibiotic residues in slaughter animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Bromo-5-methylisatin: A Technical Guide
For Immediate Release: This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-5-methylisatin (C₉H₆BrNO₂), a halogenated indole derivative with applications in pharmaceutical development and as a building block for dyes and advanced materials.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Spectroscopic Data
The structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Although a complete, publicly available dataset for this specific compound is not readily found in singular sources, data from analogous compounds and general spectroscopic principles provide a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR data are crucial for confirming the arrangement of protons and carbon atoms within the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | s | 3H | -CH₃ |
| ~7.0-7.8 | m | 2H | Aromatic CH |
| ~8.5 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~17 | -CH₃ |
| ~112-145 | Aromatic/olefinic C |
| ~158 | C=O (Amide) |
| ~183 | C=O (Ketone) |
Note: The chemical shifts presented are estimations based on known data for similar isatin derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200-3400 | Medium | N-H stretch (Amide) |
| ~1740-1760 | Strong | C=O stretch (Ketone) |
| ~1700-1720 | Strong | C=O stretch (Amide) |
| ~1600-1620 | Medium | C=C stretch (Aromatic) |
| ~1000-1200 | Medium-Strong | C-N stretch |
| ~550-650 | Medium-Strong | C-Br stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectroscopic data for isatin derivatives.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.
IR Spectroscopy
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Analysis
The process of obtaining and interpreting spectroscopic data for a compound like this compound follows a logical workflow.
References
Solubility Profile of 4-Bromo-5-methylisatin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 4-Bromo-5-methylisatin in various organic solvents, aimed at researchers, scientists, and professionals in drug development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents logical workflows for experimental procedures.
Core Executive Summary
This compound (CAS RN: 147149-84-6), a halogenated indole derivative, is a compound of interest in pharmaceutical and materials science research.[1] Its utility in the synthesis of bioactive molecules and advanced materials necessitates a clear understanding of its solubility characteristics. This guide addresses the current knowledge on the solubility of this compound, providing both qualitative and comparative quantitative data to inform experimental design and application. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide provides context through the solubility of related isatin compounds.
Solubility Data
Available information indicates that this compound is a yellow crystalline solid with a melting point in the range of 250-254°C.[2] It is qualitatively described as soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] To provide a more comprehensive understanding for researchers, the following tables summarize the available qualitative data for this compound and quantitative data for the parent compound, isatin, and a closely related derivative, 5-methylisatin.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
Table 2: Quantitative Solubility of Isatin in Various Organic Solvents at Different Temperatures (Mole Fraction, x1)
| Temperature (K) | Dichloromethane | Toluene | Acetone | Ethyl Acetate | 1,4-Dioxane | N,N-Dimethylformamide | Tetrahydrofuran | Acetonitrile |
| 278.15 | 0.00158 | 0.00069 | 0.00635 | 0.00392 | 0.01283 | 0.02265 | 0.01028 | 0.00287 |
| 283.15 | 0.00192 | 0.00086 | 0.00753 | 0.00471 | 0.01511 | 0.02641 | 0.01215 | 0.00343 |
| 288.15 | 0.00231 | 0.00106 | 0.00891 | 0.00563 | 0.01773 | 0.03078 | 0.01431 | 0.00409 |
| 293.15 | 0.00278 | 0.00131 | 0.01053 | 0.00671 | 0.02075 | 0.03585 | 0.01681 | 0.00486 |
| 298.15 | 0.00334 | 0.00161 | 0.01243 | 0.00798 | 0.02424 | 0.04171 | 0.01971 | 0.00577 |
| 303.15 | 0.00401 | 0.00198 | 0.01466 | 0.00947 | 0.02827 | 0.04845 | 0.02307 | 0.00684 |
| 308.15 | 0.0048 | 0.00243 | 0.01726 | 0.01123 | 0.03292 | 0.05618 | 0.02696 | 0.00809 |
| 313.15 | 0.00574 | 0.00298 | 0.02029 | 0.01329 | 0.03828 | 0.06501 | 0.03146 | 0.00956 |
| 318.15 | 0.00685 | 0.00365 | 0.02381 | 0.01569 | 0.04443 | 0.07506 | 0.03665 | 0.01128 |
| 323.15 | 0.00816 | 0.00446 | 0.02788 | 0.01848 | 0.05148 | 0.08647 | 0.04262 | 0.01329 |
| 328.15 | 0.00971 | 0.00545 | 0.03258 | 0.02172 | 0.05953 | 0.09938 | 0.04947 | 0.01563 |
| 333.15 | 0.01155 | 0.00665 | 0.03799 | 0.02547 | 0.06871 | 0.11396 | 0.05731 | 0.01835 |
Data for isatin is adapted from a study by Chen et al. (2014).[3]
Table 3: Quantitative Solubility of 5-Methylisatin
| Solvent | Concentration | Description |
| Methanol | 25 mg/mL | Clear to slightly hazy, orange to red solution. |
The solubility of isatin increases with temperature across all tested solvents.[3][4] This trend is expected to be similar for this compound. The data for isatin and 5-methylisatin can serve as a valuable proxy for estimating the solubility of this compound in similar solvent systems.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of isatin derivatives, which can be applied to this compound.
Method 1: Gravimetric Method (Shake-Flask)
This is a widely used method for determining equilibrium solubility.
Materials:
-
This compound
-
Selected organic solvents
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or watch glass
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are placed in a thermostatically controlled shaker bath and agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is often 24-72 hours.
-
Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn using a syringe and filtered to remove any undissolved solid.
-
A known mass of the clear, saturated solution is transferred to a pre-weighed evaporating dish.
-
The solvent is evaporated at an appropriate temperature.
-
The dish with the dried solute is weighed again.
-
The solubility is calculated from the mass of the dissolved solid and the mass of the solvent.
Method 2: Synthetic Method with Laser Monitoring
This method determines the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon heating.
Apparatus:
-
Double-wall glass vessel
-
Thermostat
-
Magnetic stirrer
-
Precision thermometer
-
Laser monitoring system (laser emitter and detector)
Procedure:
-
A known mass of this compound and a known mass of the solvent are added to the double-wall glass vessel.
-
The mixture is heated slowly and stirred continuously.
-
A laser beam is passed through the vessel, and the light transmission is monitored by a detector.
-
As the solid dissolves with increasing temperature, the light transmission increases.
-
The temperature at which the last solid particle dissolves, corresponding to a sharp increase in light transmission to a stable maximum, is recorded as the equilibrium temperature for that specific composition.
-
By repeating this procedure for different compositions, a solubility curve as a function of temperature can be constructed.[3]
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a representative synthetic pathway for a related bromo-methyl-isatin derivative.
Caption: Experimental workflow for solubility determination by the shake-flask method.
Caption: Representative synthesis of a bromo-methyl-isatin derivative.[5]
References
The Multifaceted Biological Activities of Isatin and Its Derivatives: A Technical Guide for Researchers
For Immediate Release
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological properties of isatin-based compounds, with a focus on their anticancer, antiviral, antimicrobial, and neuroprotective/anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Isatin derivatives have demonstrated potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. Their mechanisms of action are diverse, targeting key signaling pathways and cellular processes involved in cancer progression.
A significant number of isatin-based compounds act as inhibitors of various protein kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][2] Inhibition of these kinases disrupts downstream signaling cascades, including the MAPK and PI3K/AKT pathways, ultimately leading to reduced cell proliferation and survival.[2]
Furthermore, many isatin derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.[3][4] Specifically, the activation of caspase-9 (initiator caspase) and caspase-3 (effector caspase) has been observed following treatment with isatin compounds.[4][5] Some derivatives also induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[2]
Table 1: Anticancer Activity of Selected Isatin Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4–13 | [3] |
| Isatin-hydrazone hybrid | Breast (MCF-7, MDA-MB-231) | Not specified | [3] |
| Moxifloxacin-isatin hybrid | Liver (HepG2), Breast (MCF-7), Prostate (DU-145) | 32 - 77 | [3] |
| Isatin-3-oxime-based hydroxamic acids | Colon (SW620), Breast (MCF-7), Prostate (PC3), Pancreatic (AsPC-1), Lung (NCI-H460) | <10 | [3] |
| Sulfonamide-tethered isatin derivative (12b) | VEGFR-2 Kinase | 0.0231 | [6] |
| Sulfonamide-tethered isatin derivative (11c) | VEGFR-2 Kinase | 0.0301 | [6] |
| Isatin-sulphonamide derivative (20d) | Caspase-3 | 2.33 | [5] |
| Benzofuran–isatin hybrid (14g) | A549, HepG2, MCF-7, PC-3, HeLa | 77.2–88.9 | [7] |
| Benzofuran–isatin hybrid (14h) | A549, HepG2, MCF-7, PC-3, HeLa | 65.4–89.7 | [7] |
| Bis-isatin analogue | HepG2, Hela, HCT-116, A549, DU145, SKOV3, MCF-7 | 8.32 - 49.73 | [7] |
| Isatin-based conjugate (16m) | HT-29, ZR-75, A-549 | 1.17 | [7] |
| Ciprofloxacin/gatifloxacin-1,2,3-triazole-isatin analogue (15i) | A549, HepG2, SF-268 | 78.1–90.7 | [7] |
| Isatin-pomalidomide hybrid (9a) | RPMI8226 Multiple Myeloma | 6.1 ± 1.9 | [8] |
| Isatin-pomalidomide hybrid (9b) | RPMI8226 Multiple Myeloma | 7.9 ± 1.9 | [8] |
| N-(2-oxosubstitutedindolin-3-ylidine)-2-phenylacetohydrazide (IVb) | In vitro cytotoxic activity | 52.99 | [9] |
| N-(2-oxosubstitutedindolin-3-ylidine)-2-phenylacetohydrazide (IVg) | In vitro cytotoxic activity | 52.12 | [9] |
Antiviral Activity: A Broad-Spectrum Defense
Isatin and its derivatives have demonstrated significant antiviral properties against a range of viruses. One of the earliest recognized synthetic antiviral agents, Methisazone (N-methylisatin-β-thiosemicarbazone), highlighted the potential of this chemical class. Research has since expanded to explore the efficacy of isatin derivatives against various viral pathogens.
While specific EC50 values are reported for certain derivatives against particular viruses, the development of broad-spectrum antiviral agents based on the isatin scaffold remains an active area of research. The mechanism of antiviral action can vary depending on the virus and the specific derivative, but often involves interference with viral replication and propagation.
Table 2: Antiviral Activity of Selected Isatin Derivatives
| Compound/Derivative | Virus | Activity Metric | Value | Reference |
| Isatin Derivative | Hepatitis C Virus (HCV) | % inhibition | Not specified | [10] |
| Isatin Derivative | SARS-CoV | % protection | Not specified | [10] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Isatin derivatives have shown promising activity against a variety of bacterial and fungal strains, including multidrug-resistant pathogens. The proposed mechanisms of action include the inhibition of bacterial cell wall synthesis and the disruption of cell fusion processes.
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of Selected Isatin Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isatin-decorated Thiazole Derivative | Escherichia coli ATCC 25922 | 0.5 - 512 | [11] |
| Isatin-Quinoline Conjugate (10a) | MRSA | 0.006 | [12] |
| Isatin-Quinoline Conjugate (10b) | MRSA | 0.0125 | [12] |
| Isatin-Quinoline Conjugate (11a) | MRSA | 0.156 | [12] |
| Isatin | Campylobacter jejuni & coli | <1.0 - 16.0 | [13] |
| Isatin Derivative (3b) | Various Bacteria | 3.12 | [14] |
| Isatin Derivative (3e) | Candida tropicalis, Trichophyton rubrum | 6.25 | [14] |
| Isatin Derivative (19) | Staphylococcus aureus | 9.18 µM | [15] |
| Isatin Derivative (9) | Bacillus subtilis | 9.82 µM | [15] |
| Isatin Derivative (16) | Bacillus subtilis | 9.51 µM | [15] |
Neuroprotective and Anti-inflammatory Activities: Modulating Kinase and Inflammatory Pathways
Beyond their antimicrobial and anticancer properties, isatin derivatives have garnered attention for their potential in treating neurodegenerative diseases and inflammatory conditions. This is largely attributed to their ability to inhibit key kinases and modulate inflammatory signaling pathways.
Several isatin derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a kinase implicated in the pathology of Alzheimer's disease and other neurological disorders.[16][17][18][19][20] Additionally, certain tricyclic isatin oximes have demonstrated high binding affinity for kinases such as DYRK1A and PIM1, which are involved in neuroinflammation.[21][22]
The anti-inflammatory effects of isatin derivatives are also linked to their ability to suppress the NF-κB (nuclear factor kappa B) signaling pathway.[21][23] NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[23][24][25]
Table 4: Neuroprotective and Anti-inflammatory Activity of Selected Isatin Derivatives
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Tricyclic Isatin Oxime (5a) | NF-κB/AP-1 transcriptional activity | Micromolar range | [21][22] |
| Tricyclic Isatin Oxime (5d) | NF-κB/AP-1 transcriptional activity | Micromolar range | [21][22] |
| N1-alkylated isatin (10) | Nitric Oxide Release Inhibition | 25 µM (concentration tested) | [24][25] |
| Chlorinated isatin (20) | Nitric Oxide Release Inhibition | 25 µM (concentration tested) | [24][25] |
| Isatin Derivative (2b) | GSK-3β Inhibition | 0.4612 | [16] |
| Isatin Derivative (4h) | GSK-3β Inhibition | Not specified | [16] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29][30]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[27] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[30]
-
Compound Treatment: Treat the cells with serial dilutions of the isatin derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[30]
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[27]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 500-600 nm.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[31][32][33][34][35]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the isatin derivative in a suitable broth medium in a 96-well plate.[31]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.[31]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[31]
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism being tested.[31]
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the isatin derivative in which no visible growth is observed.[31]
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[36][37][38][39][40]
Principle: A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the antiviral compound. The cells are then covered with a semi-solid overlay medium that restricts the spread of the virus, leading to the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[39]
-
Virus Infection and Compound Treatment: Infect the cell monolayer with a known amount of virus in the presence of different concentrations of the isatin derivative. Include a virus control (no compound) and a cell control (no virus).[37]
-
Overlay: After a short adsorption period, remove the virus inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to each well. This restricts the spread of progeny virions.[39]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[39]
-
Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.[37]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.[36]
GSK-3β Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the GSK-3β enzyme.[16]
Principle: The assay typically uses a luminescent kinase activity platform. GSK-3β enzyme, a substrate, and ATP are incubated with the test compound. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system. A lower luminescence signal indicates higher GSK-3β activity (more ATP consumed), while a higher signal indicates inhibition of the enzyme.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the GSK-3β enzyme, a specific substrate, and ATP with varying concentrations of the isatin derivative.[16]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[16]
-
Luminescence Detection: Add a kinase detection reagent containing luciferase and luciferin. The luciferase enzyme catalyzes the conversion of the remaining ATP to light.
-
Signal Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the GSK-3β activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[16]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by isatin derivatives, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathways
Experimental Workflows
Conclusion
The isatin scaffold represents a privileged structure in drug discovery, with its derivatives exhibiting a remarkable range of biological activities. The data and protocols presented in this technical guide underscore the potential of isatin-based compounds as therapeutic agents for a variety of diseases, including cancer, viral and microbial infections, and neuroinflammatory disorders. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel isatin derivatives is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. scienceopen.com [scienceopen.com]
- 18. scite.ai [scite.ai]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A competent synthesis and efficient anti-inflammatory responses of isatinimino acridinedione moiety via suppression of in vivo NF-κB, COX-2 and iNOS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchhub.com [researchhub.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. texaschildrens.org [texaschildrens.org]
- 31. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 32. protocols.io [protocols.io]
- 33. benchchem.com [benchchem.com]
- 34. MIC determination by broth microdilution. [bio-protocol.org]
- 35. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 36. benchchem.com [benchchem.com]
- 37. benchchem.com [benchchem.com]
- 38. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 40. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Therapeutic Promise of Substituted Isatins: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Versatile Scaffold in Modern Medicinal Chemistry
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in the field of drug discovery due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3] The synthetic tractability of the isatin core allows for extensive structural modifications, leading to a vast library of compounds with therapeutic potential across a spectrum of diseases, including cancer, viral and microbial infections, and neurodegenerative disorders.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic applications of substituted isatins, focusing on their anticancer, antiviral, antimicrobial, and neuroprotective properties. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this promising area.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Substituted isatins have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[2][4] The anticancer mechanisms of isatin derivatives are diverse and include the inhibition of protein kinases, modulation of tubulin polymerization, and induction of apoptosis.[2] The FDA approval of sunitinib, an isatin-based multi-kinase inhibitor, for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, has further fueled interest in this scaffold.
Quantitative Data: Anticancer Activity of Substituted Isatins
The following table summarizes the in vitro cytotoxic activity of representative substituted isatin derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Type | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-triazole hybrid | N-propargyl isatin with a triazole linker | MCF-7 (Breast) | 5.361 | [4] |
| Isatin-triazole hybrid | N-propargyl isatin with a triazole linker | HCT116 (Colon) | 12.50 | [4] |
| Isatin-indole conjugate | Isatin linked to an indole moiety | - | - | [4] |
| N-alkyl isatin | N-decyl isatin | AChE | 62.2 | [5] |
| N-alkyl isatin | N-octyl isatin | BChE | 3.77 | [5] |
Signaling Pathways in Isatin-Mediated Anticancer Activity
A key mechanism of action for many anticancer isatin derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.
Experimental Protocols
This protocol describes a general procedure for the synthesis of N-propargyl isatin, a key intermediate for creating isatin-triazole hybrids.[4]
-
Materials: Isatin, propargyl bromide, anhydrous potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
Dissolve isatin and anhydrous K₂CO₃ in DMF in a round-bottom flask.
-
Add propargyl bromide dropwise to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for 4 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain N-propargyl isatin.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8][9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted isatin derivative and a vehicle control for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antiviral Applications: Combating Viral Infections
Isatin derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus.[10][11] Their mechanisms of action often involve the inhibition of key viral enzymes, such as reverse transcriptase and proteases, or interference with viral entry and replication processes.
Quantitative Data: Antiviral Activity of Substituted Isatins
The following table presents the antiviral activity of selected isatin derivatives, highlighting their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
| Compound Type | Substitution Pattern | Virus | Activity (µM) | Reference |
| Isatin-thiosemicarbazone | 5-Chloro-isatin derivative | HIV-1 RT | - | [12] |
| Isatin ribonucleoside | 5-Bromo-isatin ribonucleoside | HSV-1 | 66% inhibition | [10] |
| Isatin-sulfonamide | 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl) | H1N1 | IC50: 0.0027 | [13] |
| Isatin-sulfonamide | 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl) | HSV-1 | IC50: 0.0022 | [13] |
| Isatin-sulfonamide | 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl) | COX-B3 | IC50: 0.0092 | [13] |
Experimental Protocols
This protocol outlines the synthesis of a 5-fluoro-isatin thiocarbohydrazone, a precursor for various antiviral compounds.[14]
-
Materials: 5-Fluoroisatin, thiocarbohydrazide, ethanol.
-
Procedure:
-
Mix equimolar amounts of 5-fluoroisatin and thiocarbohydrazide in ethanol in a round-bottom flask.
-
Heat the mixture under reflux for 30 minutes.
-
Cool the reaction mixture and filter the resulting solid product.
-
Recrystallize the product from an appropriate solvent to obtain the purified 5-fluoroisatin thiocarbohydrazone.
-
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.[15][16]
-
Cell Culture: Grow a confluent monolayer of susceptible host cells in 12-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known dilution of the virus for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing different concentrations of the isatin derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the IC50 value.
Antimicrobial Applications: A Strategy Against Bacterial and Fungal Pathogens
Isatin and its derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18][19] The antimicrobial efficacy is often attributed to substitutions at the C5 and C7 positions of the isatin ring with electron-withdrawing groups, which can enhance the lipophilicity of the compounds and facilitate their transport across microbial cell membranes.[15]
Quantitative Data: Antimicrobial Activity of Substituted Isatins
The following table summarizes the minimum inhibitory concentration (MIC) values for representative isatin derivatives against various microorganisms.
| Compound Type | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Isatin-thiazole derivative | 5-Bromo-isatin with a thiazole moiety | E. coli | - | [17] |
| Isatin-thiazole derivative | 5-Bromo-isatin with a thiazole moiety | S. aureus (MRSA) | - | [17] |
| Isatin-thiazole derivative | 5-Bromo-isatin with a thiazole moiety | C. albicans | - | [17] |
| Isatin Schiff base | 5-Substituted isatin with o-phenylenediamine | S. aureus | 16 | [18] |
| Isatin Schiff base | 5-Substituted isatin with o-phenylenediamine | E. coli | 1 | [18] |
Experimental Protocols
This protocol describes the synthesis of Schiff bases from substituted isatins and aromatic amines.[1][2]
-
Materials: Substituted isatin, substituted aromatic amine (e.g., p-chloroaniline), absolute ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve equimolar quantities of the substituted isatin and the aromatic amine in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 30 minutes.
-
Distill off the solvent and recrystallize the product from a suitable solvent (e.g., chloroform).
-
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a two-fold serial dilution of the isatin derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Applications: Potential in Neurodegenerative Diseases
Isatin and its derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, such as Parkinson's disease.[23][24][25][26] The proposed mechanisms for their neuroprotective action include the modulation of monoamine oxidase (MAO) activity and the regulation of isatin-binding proteins involved in neuronal survival.
Quantitative Data: Neuroprotective Activity of Substituted Isatins
The neuroprotective effects of isatins are often evaluated in animal models. The following provides an example of an in vivo study.
| Compound | Animal Model | Dosage | Observed Effect | Reference |
| Isatin | Rotenone-induced Parkinsonism in rats | 100 mg/kg (single s.c. injection) | Improved motor activity | [25] |
Signaling in a Neurodegenerative Model and Potential Isatin Intervention
Rotenone, a pesticide, induces parkinsonism in animal models by inhibiting Complex I of the mitochondrial electron transport chain, leading to oxidative stress, mitochondrial dysfunction, and ultimately, dopaminergic neuron death. Isatins may exert their neuroprotective effects by mitigating these downstream consequences.
Experimental Protocols
This protocol describes a general workflow for evaluating the neuroprotective effects of isatin derivatives in a rat model of Parkinson's disease.[23][25]
-
Animal Groups: Divide rats into control, rotenone-treated, isatin-treated, and rotenone + isatin-treated groups.
-
Induction of Parkinsonism: Administer rotenone (e.g., 2.75 mg/kg, i.p.) daily for a specified period (e.g., 7 days).
-
Compound Administration: Administer the isatin derivative at the desired dose and route (e.g., 100 mg/kg, s.c.) according to the experimental design (e.g., on the last day of rotenone treatment).
-
Behavioral Assessment: Conduct behavioral tests such as the open-field test and rotarod test to assess motor function.
-
Post-mortem Analysis: At the end of the study, sacrifice the animals and collect brain tissue for neurochemical (e.g., dopamine levels) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis.
Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. Some isatin derivatives have shown AChE inhibitory activity.[5][27][28][29][30]
-
Reagent Preparation: Prepare a buffer solution, acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the isatin derivative solution.
-
Enzyme Reaction: In a 96-well plate, add the buffer, isatin derivative, and AChE enzyme solution. Incubate for a short period.
-
Substrate Addition: Add the substrate (acetylthiocholine) to initiate the reaction.
-
Colorimetric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm over time using a microplate reader.
-
Inhibition Calculation: Determine the percentage of AChE inhibition by the isatin derivative compared to the control.
Conclusion
The isatin scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. The extensive body of research highlights the potential of substituted isatins in oncology, virology, microbiology, and neurology. The ability to readily modify the isatin core allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a foundational resource for scientists and researchers, offering a glimpse into the vast therapeutic landscape of substituted isatins and providing practical methodologies to aid in the discovery and development of the next generation of isatin-based drugs. Further exploration of structure-activity relationships, mechanisms of action, and in vivo efficacy will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic compound.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. soeagra.com [soeagra.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isatin thiazoline hybrids as dual inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isatin Bis-Indole and Bis-Imidazothiazole Hybrids: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. brieflands.com [brieflands.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Renaissance of a Privileged Scaffold: An In-depth Technical Guide to Isatin Chemistry in Medicinal Applications
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the chemistry and diverse medicinal applications of isatin and its derivatives. This whitepaper provides an in-depth review of the anticancer, antiviral, antimicrobial, and neuroprotective properties of isatin-based compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Isatin (1H-indole-2,3-dione), a heterocyclic compound first discovered in 1841, has emerged from the annals of chemical history to become a focal point in modern medicinal chemistry. Its unique structural features and synthetic tractability have allowed for the creation of a vast library of derivatives with a broad spectrum of pharmacological activities. This guide delves into the core of isatin chemistry, offering a technical overview of its applications in tackling some of the most challenging diseases of our time.
Anticancer Applications: A Multi-pronged Attack on Malignancy
Isatin derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[1] These compounds have been shown to target key signaling pathways that are often dysregulated in cancer.[1]
Inhibition of Key Kinases
A primary mechanism of action for many isatin-based anticancer compounds is the inhibition of protein kinases, which are crucial for cell signaling and growth.[1]
-
VEGFR-2 Inhibition: Isatin derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking this pathway, these compounds can stifle the blood supply to tumors, thereby inhibiting their growth and metastasis.[2][3]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Certain isatin derivatives have been shown to inhibit EGFR, disrupting downstream signaling cascades that promote cell proliferation.[4][5]
-
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Isatin-based compounds have been identified as ATP-competitive inhibitors of CDK2, leading to cell cycle arrest and preventing the replication of cancer cells.[6][7]
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell survival and proliferation. Isatin derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its activity.[8][9]
Quantitative Data: Anticancer Activity of Isatin Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative isatin derivatives against various cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-hydrazone | 4j | MCF7 (Breast) | 1.51 ± 0.09 | [10] |
| Isatin-hydrazone | 4k | MCF7 (Breast) | 3.56 ± 0.31 | [10] |
| Isatin-hydrazone | 4e | A2780 (Ovarian) | 18.96 ± 2.52 | [10] |
| Sulfonamide-tethered Isatin | 12b | T47D (Breast) | 23.10 (nM) | [11] |
| Quinoline-Isatin Hybrid | 13 | Caco-2 (Colon) | 69.11 (nM) | [2] |
| Quinoline-Isatin Hybrid | 14 | Caco-2 (Colon) | 85.89 (nM) | [2] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by isatin derivatives in cancer.
Antiviral Activity: A Broad-Spectrum Defense
Isatin derivatives have a long history of antiviral research, with some of the earliest synthetic antiviral agents being based on this scaffold.[12] Modern research continues to uncover their potential against a wide range of viruses.
Mechanisms of Antiviral Action
The antiviral mechanisms of isatin derivatives are diverse and can be virus-specific. Some of the reported mechanisms include:
-
Inhibition of Viral Enzymes: Isatin-based compounds have been shown to inhibit viral enzymes that are essential for replication, such as reverse transcriptase in HIV.[12]
-
Inhibition of Viral Entry and Uncoating: Some derivatives can interfere with the early stages of viral infection by preventing the virus from entering host cells or from uncoating to release its genetic material.[12]
-
Inhibition of Viral Protein Synthesis: Certain isatin thiosemicarbazones have been reported to inhibit the synthesis of viral structural proteins.[12]
Quantitative Data: Antiviral Activity of Isatin Derivatives
The following table presents the half-maximal effective concentration (EC50) values of selected isatin derivatives against various viruses.
| Derivative Class | Compound | Virus | EC50 | Reference |
| Norfloxacin-isatin Mannich base | 1a | HIV-1 | 11.3 µg/mL | [12] |
| Norfloxacin-isatin Mannich base | 1b | HIV-1 | 13.9 µg/mL | [12] |
| Isatinyl thiosemicarbazone | 6 | HIV | 0.34 µM | [12] |
| Isatinyl thiosemicarbazone | 7 | HIV | 2.9 µM | [12] |
Antimicrobial Properties: Combating Bacterial and Fungal Pathogens
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and isatin derivatives have emerged as a promising class of compounds with activity against a broad range of bacteria and fungi.[13][14]
Mechanisms of Antimicrobial Action
The exact mechanisms of action for many antimicrobial isatin derivatives are still under investigation, but several potential targets have been identified, including enzymes involved in bacterial cell wall synthesis and DNA gyrase.[15]
Quantitative Data: Antimicrobial Activity of Isatin Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of representative isatin derivatives against various microbial strains.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Isatin Schiff base Cobalt(II) complex | - | Bacillus subtilis | 5.0 | [2] |
| Isatin Schiff base Cobalt(II) complex | - | Escherichia coli | 5.0 | [2] |
| Isatin-dithiocarbamate hybrid | 3e | Aspergillus flavus | - | [16] |
| Ferrocene-appended isatin | - | Various pathogens | - | [16] |
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Recent studies have highlighted the neuroprotective potential of isatin and its derivatives, suggesting their therapeutic value in neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[17][18]
Multifaceted Neuroprotective Mechanisms
The neuroprotective effects of isatin are complex and appear to involve multiple pathways:
-
Modulation of Isatin-Binding Proteins: Isatin interacts with a range of proteins in the brain, and this interaction is thought to modulate their function and downstream signaling, potentially interrupting pathological cascades.[17][19]
-
Regulation of Gene Expression: Isatin administration has been shown to alter the expression of numerous genes in the brain, which may contribute to its neuroprotective effects.[17][19]
-
PI3K/Akt/GSK-3β Signaling: Some isatin derivatives have been found to exert their neuroprotective effects through the modulation of the PI3K/Akt/GSK-3β signaling pathway.[18]
Neuroprotective Signaling Pathway
The following diagram provides a simplified representation of a potential neuroprotective signaling pathway influenced by isatin derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of isatin derivatives.
Synthesis of Isatin Derivatives (General Procedure)
The synthesis of isatin derivatives often involves multi-step reactions. A common approach for creating Schiff bases of isatin is as follows:
-
Preparation of Isatin Hydrazone: An appropriate isatin is dissolved in ethanol. To this solution, hydrazine hydrate is added, and the mixture is refluxed for a specified time. After cooling, the precipitated product is filtered, washed, and dried.
-
Condensation to Form Schiff Base: The isatin hydrazone is then reacted with a substituted aldehyde or ketone in a suitable solvent (e.g., ethanol with a catalytic amount of acetic acid). The reaction mixture is refluxed for several hours. Upon completion, the mixture is cooled, and the resulting solid is filtered, washed, and purified, typically by recrystallization.
For more specific synthetic procedures, such as the Sandmeyer or Stolle synthesis, refer to specialized organic chemistry literature.[20]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isatin derivative and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.[21]
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the reduction in viral plaques in the presence of an antiviral compound.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Titration: Perform serial dilutions of the virus stock to determine the titer that produces a countable number of plaques.
-
Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the isatin derivative for 1 hour. Then, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing the respective concentrations of the isatin derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: Fix the cells and stain with a solution like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[3]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: Perform serial two-fold dilutions of the isatin derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15]
Conclusion and Future Directions
The isatin scaffold has proven to be a remarkably versatile platform for the development of a wide array of therapeutic agents. The extensive research into its anticancer, antiviral, antimicrobial, and neuroprotective properties underscores its significance in medicinal chemistry. The ability to readily modify the isatin core allows for the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships.
Future research will likely focus on the development of isatin-based hybrid molecules that can target multiple pathways simultaneously, potentially leading to more effective and synergistic therapies. Furthermore, a deeper understanding of the molecular mechanisms underlying the diverse biological activities of isatin derivatives will pave the way for the rational design of next-generation drugs with improved efficacy and safety profiles. The continued exploration of this "privileged" scaffold holds immense promise for addressing a multitude of unmet medical needs.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isatin Conjugates as Antibacterial Agents: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isatin derivatives and their anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijcmas.com [ijcmas.com]
- 17. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Prophylactic and Multimodal Activity of Two Isatin Thiosemicarbazones against Alzheimer’s Disease In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnrjournal.com [pnrjournal.com]
- 21. Frontiers | Irisin stimulates protective signaling pathways in rat hippocampal neurons [frontiersin.org]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Isatin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione), a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structural features, including a fused aromatic ring and a reactive α-ketoamide moiety, provide a versatile template for the synthesis of a diverse array of biologically active molecules. First identified as a synthetic product derived from a natural dye, isatin and its derivatives have since been discovered in various natural sources and have demonstrated a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of isatin compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Discovery and Historical Milestones
The journey of isatin began in the mid-19th century, not as a natural product, but as a vibrant orange-red crystalline compound derived from the oxidation of indigo dye. This discovery marked the inception of over 150 years of research into this fascinating molecule.
1.1 The Dawn of Isatin Chemistry: Oxidation of Indigo
In 1840 and 1841, German chemist Otto Linné Erdmann and French chemist Auguste Laurent independently reported the synthesis of a new compound by oxidizing indigo with nitric acid and chromic acids.[1][2] This product, which they named isatin, was initially considered a synthetic curiosity.[3] It was not until much later that the structural form of isatin was firmly established by Kekulé.[4]
1.2 From Laboratory Synthesis to Natural Occurrence
For nearly a century and a half, isatin was primarily known as a synthetic compound. However, this perception changed with its discovery in various natural sources, highlighting its role as an endogenous and exogenous molecule. Isatin has been isolated from plants of the Isatis genus, the fruit of the cannonball tree (Couroupita guianensis), and the plant Calanthe discolor LINDL.[3][5] Furthermore, it has been identified as a component of the secretion from the parotid gland of Bufo frogs and as a metabolic derivative of adrenaline in humans.[3][5]
A timeline of key milestones in the discovery and development of isatin and its derivatives is illustrated in the diagram below.
Physicochemical Properties
Isatin presents as a bright orange-red crystalline solid with a melting point of approximately 200-204°C.[5][6] Its unique reactivity stems from the presence of an aromatic ring, a ketone at the C-3 position, and a γ-lactam moiety. This structure allows isatin to act as both an electrophile and a nucleophile, making it a valuable building block in organic synthesis.[6]
| Property | Value |
| Chemical Formula | C₈H₅NO₂ |
| Molar Mass | 147.13 g/mol |
| Appearance | Orange-red solid |
| Melting Point | 200 °C (392 °F; 473 K) |
| CAS Number | 91-56-5 |
Key Synthetic Methodologies
Several methods have been developed for the synthesis of isatin and its derivatives. The Sandmeyer and Stolle syntheses are among the most classical and widely used approaches.
Sandmeyer Synthesis
The Sandmeyer methodology is one of the oldest and most straightforward ways to synthesize isatin.[6] It involves the condensation of a primary arylamine, such as aniline, with chloral hydrate in the presence of hydroxylamine hydrochloride to form an α-isonitrosoacetanilide intermediate.[7] This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield isatin.[6][7]
Stolle Synthesis
The Stolle synthesis is considered a robust alternative to the Sandmeyer method.[6] This procedure involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate.[6][8] This intermediate subsequently undergoes cyclization in the presence of a Lewis acid, such as aluminum trichloride, to afford the isatin ring system.[8]
Biological Activities and Therapeutic Potential
Isatin and its derivatives exhibit a wide spectrum of biological and pharmacological activities, making them attractive candidates for drug development. The versatility of the isatin scaffold allows for modifications that can tune its activity towards various biological targets.
Anticancer Activity
A significant area of research has focused on the anticancer properties of isatin derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization. The FDA-approved drug Sunitinib, an isatin derivative, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4]
The diagram below illustrates a simplified signaling pathway for the induction of apoptosis by certain isatin derivatives through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Antiviral Activity
The history of isatin's therapeutic application is rooted in its antiviral properties. Metisazone, a thiosemicarbazone derivative of isatin, was one of the earliest antiviral drugs developed.[4] Research has continued in this area, with various isatin derivatives showing activity against a range of viruses, including HIV.
Other Biological Activities
Beyond anticancer and antiviral effects, isatin derivatives have demonstrated a plethora of other pharmacological activities, including:
-
Antibacterial
-
Antifungal
-
Anticonvulsant
-
Anti-inflammatory
-
Analgesic
Quantitative Data on Biological Activities
The following tables summarize some of the reported quantitative data for the biological activities of various isatin derivatives.
Table 1: Anticancer Activity of Selected Isatin Derivatives (IC₅₀ values)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various cancer cell lines | 4–13 | [6] |
| Isatin-imine hybrids | HepG2, HCT-116, CACO, MCF-7 | <10–100 | [6] |
| Moxifloxacin-isatin hybrids | HepG2, MCF-7, DU-145 | 32-77 | [6] |
| Isatin-3-oxime-based hydroxamic acids | SW620, MCF-7, PC3, AsPC-1, NCI-H460 | <10 | [6] |
| Bis-isatin analogues | HepG2, Hela, HCT-116, A549, DU145, SKOV3, MCF-7 | 8.32-49.73 | [4] |
| Benzofuran–isatin hybrids | A549, HepG2, MCF-7, PC-3, HeLa | 65.4–89.7 | [4] |
| N-substituted isatin thiosemicarbazone complexes | IM-9 | 7.92 | [2] |
Table 2: Antiviral Activity of Selected Isatin Derivatives (EC₅₀ values)
| Compound/Derivative | Virus | EC₅₀ | Reference |
| Norfloxacin-isatin Mannich bases | HIV-1 | 11.3 and 13.9 µg/mL | [9] |
| Aminopyrimidinimino isatin derivatives | HIV-1 | 12.1 to 62.1 µg/mL | [9] |
| Isatin β-thiosemicarbazone derivatives | HIV | 2.62 to >14.50 µM | [9] |
| Isatin-sulfadimidine Schiff' bases | HIV-1 | 8–15.3 µg/mL | [9] |
| Isatin-sulfadimidine Schiff' bases | HIV-2 | 41.5–125 µg/mL | [9] |
| 5-fluoro derivative of an isatin-benzenesulphonamide | HCV | 6 µg/ml | [10] |
Experimental Protocols
General Protocol for Sandmeyer Isatin Synthesis
This protocol is a generalized procedure based on the classical Sandmeyer synthesis.
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water and warm the solution. In a separate container, dissolve the substituted aniline in water and concentrated hydrochloric acid, warming if necessary.
-
Formation of the Isonitrosoacetanilide: Add the aniline solution to the chloral hydrate solution. Then, add a solution of hydroxylamine hydrochloride in water. A precipitate of the isonitrosoacetanilide should form.
-
Heating and Isolation of the Intermediate: Heat the reaction mixture. The consistency of the mixture may change to a thick paste. After heating for a sufficient time, cool the mixture and filter to isolate the isonitrosoacetanilide intermediate. Wash the solid with water.
-
Cyclization to Isatin: With stirring, heat concentrated sulfuric acid in a flask. Carefully add the dried isonitrosoacetanilide in portions, maintaining the temperature within a specified range.
-
Work-up and Purification: After the addition is complete, heat the mixture for a short period. Cool the reaction mixture and pour it onto crushed ice. The isatin product will precipitate. Filter the solid, wash with water, and dry to obtain the crude product. Further purification can be achieved by recrystallization.
General Protocol for Stolle Isatin Synthesis
This protocol is a generalized procedure based on the Stolle synthesis.
-
Acylation of the Arylamine: In a reaction vessel, dissolve the primary or secondary arylamine in a suitable solvent. Cool the solution and slowly add oxalyl chloride. Stir the reaction mixture at room temperature until the formation of the chlorooxalylanilide intermediate is complete.
-
Cyclization: To the reaction mixture containing the chlorooxalylanilide, add a Lewis acid (e.g., aluminum trichloride) portion-wise at a low temperature. After the addition, allow the reaction to warm to room temperature and then heat to drive the cyclization.
-
Work-up and Purification: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The crude isatin will precipitate. Filter the solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization from an appropriate solvent.
Conclusion
From its serendipitous discovery as an oxidation product of indigo to its current status as a privileged scaffold in drug discovery, isatin has had a rich and evolving history. Its versatile chemistry and broad spectrum of biological activities have cemented its importance in the field of medicinal chemistry. The continued exploration of novel isatin derivatives and their mechanisms of action promises to yield new therapeutic agents for a wide range of diseases, from cancer to viral infections. This guide provides a foundational understanding of the core aspects of isatin chemistry and its historical context, serving as a valuable resource for researchers and scientists in the field.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives [mdpi.com]
- 3. seejph.com [seejph.com]
- 4. scispace.com [scispace.com]
- 5. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]
- 10. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-5-methylisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Bromo-5-methylisatin, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route detailed is the Sandmeyer isatin synthesis, a reliable method for converting substituted anilines into their corresponding isatin derivatives.
Isatins (1H-indole-2,3-diones) and their derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in the design of new therapeutic agents. The introduction of bromine and a methyl group at specific positions on the isatin core can significantly modulate the pharmacological properties of the resulting compounds.
Overview of the Synthetic Approach
The synthesis of this compound from a substituted aniline, specifically 3-bromo-4-methylaniline, is typically achieved through a two-step process based on the Sandmeyer isatin synthesis.[1]
-
Formation of the Isonitrosoacetanilide Intermediate: The first step involves the reaction of the substituted aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This reaction forms the corresponding α-oximinoacetanilide, in this case, 2-(hydroxyimino)-N-(3-bromo-4-methylphenyl)acetamide.
-
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, to induce an intramolecular electrophilic substitution, leading to the formation of the isatin ring system.[1] In the case of 3-bromo-4-methylaniline, this cyclization is expected to yield this compound.
An alternative approach for the synthesis of halogenated isatins is the direct bromination of the corresponding isatin. For instance, 5-bromoisatins can be prepared by the direct bromination of isatin using various brominating agents.[2] However, for achieving the specific substitution pattern of this compound, the Sandmeyer approach starting from the appropriately substituted aniline is generally more regioselective.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and a closely related isomer, providing expected yields and key physical properties.
| Compound | Starting Material | Synthetic Method | Reported Yield | Purity | Melting Point (°C) | Molecular Formula |
| This compound | 3-Bromo-4-methylaniline | Sandmeyer Synthesis | (Estimated based on analogs) | >98% | 250-254[3] | C₉H₆BrNO₂[4] |
| 4-Bromo-7-methyl isatin | 5-Bromo-2-methylaniline hydrochloride | Sandmeyer Synthesis | 40-50%[5] | >98% | Not Reported | C₉H₆BrNO₂ |
Experimental Protocols
Protocol 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-4-methylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
This protocol is adapted from the well-established Sandmeyer synthesis of isonitrosoacetanilides.[1][6]
Materials:
-
3-Bromo-4-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate (anhydrous or decahydrate)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
5 L round-bottom flask
-
Heating mantle
-
Mechanical stirrer
-
Buchner funnel and filter flask
Procedure:
-
In a 5 L round-bottomed flask, prepare a solution of chloral hydrate (0.54 mol) in 1200 mL of water.
-
To this solution, add crystallized sodium sulfate (1300 g) and stir until dissolved.
-
In a separate beaker, dissolve 3-bromo-4-methylaniline (0.5 mol) in 300 mL of water with the addition of concentrated hydrochloric acid (0.52 mol) to facilitate dissolution. Gentle warming may be required.
-
Add the aniline hydrochloride solution to the flask.
-
Prepare a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water and add it to the reaction mixture.
-
Heat the mixture with vigorous stirring. The reaction is typically heated to boiling.[6]
-
After a short period of boiling (approximately 1-2 minutes), the reaction should be complete.[6]
-
Cool the reaction mixture in an ice bath to induce crystallization of the isonitrosoacetanilide.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water and allow it to air dry. The expected product is 2-(hydroxyimino)-N-(3-bromo-4-methylphenyl)acetamide.
Protocol 2: Synthesis of this compound (Cyclization)
This protocol for the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate is based on established procedures for isatin synthesis.[1][6]
Materials:
-
2-(Hydroxyimino)-N-(3-bromo-4-methylphenyl)acetamide (from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
1 L round-bottom flask
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Large beaker (e.g., 4 L)
-
Buchner funnel and filter flask
Procedure:
-
In a 1 L round-bottom flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (326 mL) to 50 °C.
-
Slowly add the dry 2-(hydroxyimino)-N-(3-bromo-4-methylphenyl)acetamide (0.46 mol) in portions to the warm sulfuric acid, ensuring the temperature is maintained between 60-70 °C. Use external cooling (e.g., a water bath) to control any exotherm.[6]
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for approximately 10 minutes to complete the cyclization.[6]
-
Cool the reaction mixture to room temperature.
-
In a large beaker, prepare a mixture of crushed ice and water (approximately 10-12 times the volume of the reaction mixture).
-
Carefully and slowly pour the reaction mixture onto the crushed ice with stirring.
-
Allow the mixture to stand for about an hour to allow for complete precipitation of the crude this compound.
-
Collect the orange-red solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the crude product. For purification, recrystallization from a mixed solvent system such as ethanol/dimethyl sulfoxide (DMSO) can be employed.[5]
Visualizations
Chemical Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. journals.umz.ac.ir [journals.umz.ac.ir]
- 3. This compound [infochems.co.kr]
- 4. This compound | C9H6BrNO2 | CID 611204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1626514A - Method for preparing-4-bromine-7-methyl isatin - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Sandmeyer Synthesis of Isatin Derivatives
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are versatile heterocyclic compounds that serve as important precursors in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1][2] The Sandmeyer synthesis of isatin, first reported by Traugott Sandmeyer in 1919, remains one of the most established and widely used methods for the preparation of these compounds.[3][4] This method involves a two-step process commencing with the condensation of an aniline with chloral hydrate and hydroxylamine, followed by an acid-catalyzed cyclization to form the isatin ring system.[5][6] While effective, the Sandmeyer method can be limited by harsh reaction conditions and may produce moderate yields or mixtures of regioisomers, particularly with anilines bearing electron-donating groups.[5] These application notes provide a detailed protocol for the Sandmeyer synthesis of isatin derivatives, a summary of quantitative data, and diagrams illustrating the experimental workflow and reaction mechanism.
Reaction Mechanism
The Sandmeyer synthesis of isatin derivatives proceeds through a two-step mechanism:
-
Formation of an α-Isonitrosoacetanilide Intermediate: The synthesis begins with the reaction of a primary arylamine (aniline) with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[1][7] This condensation reaction forms an isonitrosoacetanilide intermediate, also known as a 2-(hydroxyimino)-N-arylacetamide.[3][8]
-
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid.[5] The strong acid facilitates an intramolecular electrophilic substitution, leading to the cyclization of the intermediate and the formation of the final isatin derivative.[3]
Experimental Protocols
The following protocols are generalized procedures for the Sandmeyer synthesis of isatin and its derivatives. The quantities provided are based on reported syntheses and may be scaled as needed.
Part A: Synthesis of Isonitrosoacetanilide Intermediate
This procedure describes the synthesis of the isonitrosoacetanilide intermediate from aniline.
-
In a large flask, dissolve chloral hydrate (e.g., 110 g) and crystallized sodium sulfate (e.g., 1250 g) in water.[9]
-
In a separate container, prepare a solution of the starting aniline (e.g., 75 g of aniline) in water with concentrated hydrochloric acid (e.g., 65 cc).[9]
-
Prepare a solution of hydroxylamine hydrochloride (e.g., 138 g) in water.[9]
-
Combine the three solutions in the large flask. A thick white suspension is expected to form.[10]
-
Heat the reaction mixture. The formation of a thick paste may be observed between 60-70°C.[10]
-
Continue heating the mixture at a temperature between 80-100°C for approximately 2 hours to ensure the reaction goes to completion.[10]
-
Cool the mixture and filter the solid product. The filtrate can be further cooled to yield additional product.[10]
-
Wash the collected solid with water and allow it to air dry. The crude isonitrosoacetanilide is typically of sufficient purity for the next step.[9]
Part B: Cyclization to Isatin Derivative
This procedure describes the cyclization of the isonitrosoacetanilide intermediate to the final isatin product.
-
In a round-bottomed flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (e.g., 600 g) to 50°C.[9]
-
Slowly add the dry isonitrosoacetanilide intermediate (e.g., 75 g) to the warmed sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 60°C and 70°C. External cooling may be necessary.[9]
-
After the addition is complete, heat the solution to 80°C and maintain this temperature for approximately 10 minutes to complete the cyclization.[9]
-
Carefully pour the hot reaction mixture onto a large volume of crushed ice (e.g., 2.5 liters or more) to precipitate the crude isatin product.[9][10]
-
Allow the mixture to stand for about an hour to ensure complete precipitation.[10]
-
Filter the precipitate and wash it with water.[10]
-
Dry the collected solid to obtain the crude isatin derivative.[10]
Purification
The crude isatin product can be purified by recrystallization.
-
Recrystallization from Acetic Acid: Isatin can be recrystallized from approximately three times its weight of glacial acetic acid to yield large brown-red crystals.[9]
-
Base-Acid Purification: For some derivatives, the crude product can be dissolved in a hot sodium hydroxide solution. The solution is then filtered, and the filtrate is acidified with hydrochloric acid to precipitate the purified isatin derivative.[9][10]
Quantitative Data
The yields of the Sandmeyer isatin synthesis can vary depending on the substituents on the starting aniline. The following table summarizes representative quantitative data from the literature.
| Starting Aniline | Intermediate | Intermediate Yield (%) | Isatin Derivative | Final Yield (%) | Reference |
| Aniline | Isonitrosoacetanilide | 90–94 | Isatin | 71–78 | [9] |
| p-Toluidine | Isonitrosoaceto-p-toluidide | 83–86 | 5-Methylisatin | Not specified | [9] |
| 3-Bromoaniline | 3-Bromoisonitrosoacetanilide | High (not quantified) | 4-Bromo- and 6-Bromoisatin (mixture) | Not specified | [10] |
| 4-n-Hexylaniline | 4-n-Hexyl-isonitrosoacetanilide | <5 | Not applicable | Not applicable | [2] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the Sandmeyer isatin synthesis.
Reaction Pathway
Caption: Reaction pathway of the Sandmeyer isatin synthesis.
References
- 1. biomedres.us [biomedres.us]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]
- 5. journals.irapa.org [journals.irapa.org]
- 6. nmc.gov.in [nmc.gov.in]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Applications of 4-Bromo-5-methylisatin in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methylisatin is a halogenated derivative of isatin (1H-indole-2,3-dione), a versatile and privileged scaffold in organic synthesis and medicinal chemistry. The presence of a bromine atom at the 4-position and a methyl group at the 5-position of the isatin core offers unique electronic and steric properties, making it a valuable building block for the synthesis of a diverse array of heterocyclic compounds. The electron-withdrawing nature of the bromine atom can influence the reactivity of the isatin ring, while the methyl group can provide a handle for further functionalization or modulate the biological activity of the resulting molecules. This document provides an overview of the applications of this compound in organic synthesis, with a focus on the generation of complex molecular architectures with potential therapeutic applications.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of various heterocyclic systems, most notably spirooxindoles. These scaffolds are of significant interest in drug discovery due to their presence in numerous natural products and their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
1. Synthesis of Spirooxindole Derivatives:
This compound is an excellent starting material for the construction of spirooxindoles via multicomponent reactions. The most common approach is the three-component 1,3-dipolar cycloaddition reaction involving an azomethine ylide generated in situ from the isatin derivative and an amino acid (such as sarcosine or proline), which then reacts with a dipolarophile. This strategy allows for the rapid and efficient generation of complex spiro-pyrrolidinyl and spiro-pyrrolizinyl oxindole frameworks with high stereoselectivity.
2. Precursor for Bioactive Molecules:
The isatin scaffold is a well-established pharmacophore. Derivatives of this compound are explored for their potential as:
-
Antimicrobial Agents: The incorporation of the isatin moiety into larger molecules has been shown to impart antibacterial and antifungal activities. The bromo and methyl substituents on the aromatic ring can enhance this activity.
-
Anticancer Agents: Isatin derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The 4-bromo substitution, in particular, has been noted to increase cytotoxic activity and selectivity in some cases.[1]
Experimental Protocols
The following is a representative protocol for a three-component reaction to synthesize a spirooxindole derivative using this compound. This protocol is adapted from general procedures for the synthesis of similar spirooxindoles.
Protocol 1: Synthesis of a 4'-Bromo-5'-methyl-spiro[pyrrolidine-3,3'-oxindole] Derivative
Objective: To synthesize a spirooxindole derivative via a one-pot, three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
This compound
-
Sarcosine (N-methylglycine)
-
(E)-Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Methanol (MeOH), analytical grade
-
Deionized water
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 240 mg), sarcosine (1.2 mmol, 107 mg), and (E)-chalcone (1.0 mmol, 208 mg).
-
Add a solvent mixture of methanol and water (3:1 v/v, 15 mL).
-
The reaction mixture is stirred and heated to reflux (approximately 70-80 °C) for 6-8 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is purified by column chromatography on silica gel (100-200 mesh) using a gradient of hexane and ethyl acetate as the eluent to afford the pure spirooxindole product.
-
The purified product is dried under vacuum to yield a stable solid.
Data Presentation
The following table summarizes the expected quantitative data for the product of the above experimental protocol. This data is representative and may vary based on experimental conditions.
| Parameter | Value |
| Product Name | 1'-Methyl-2',5'-diphenyl-4-bromo-5-methyl-spiro[indoline-3,2'-pyrrolidin]-2-one |
| Yield | 75-85% |
| Melting Point | 210-215 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.50-6.80 (m, 13H, Ar-H), 4.52 (d, 1H), 3.85 (t, 1H), 3.20 (m, 1H), 2.45 (s, 3H, N-CH₃), 2.30 (s, 3H, Ar-CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 178.5, 142.0, 140.5, 138.0, 135.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 125.0, 115.0, 112.0, 70.0 (spiro-C), 65.0, 55.0, 35.0, 20.0 |
| FT-IR (KBr, cm⁻¹) | 3250 (N-H), 1710 (C=O, oxindole), 1680 (C=O, amide), 1600, 1490 (C=C, aromatic) |
| Mass Spec (ESI-MS) m/z | Calculated for C₂₇H₂₅BrN₂O: 488.11; Found: 489.12 [M+H]⁺ |
Visualizations
Caption: Workflow for the three-component synthesis of a spirooxindole.
Caption: Synthetic utility of this compound.
References
Application Notes and Protocols for the Use of 4-Bromo-5-methylisatin in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-bromo-5-methylisatin as a versatile building block for the synthesis of diverse heterocyclic compounds. The protocols and data presented herein are intended to support research and development in medicinal chemistry and materials science, highlighting the potential of this scaffold in the creation of novel molecules with a range of biological activities.
Introduction to this compound
This compound is a substituted indole-2,3-dione that serves as a valuable starting material for the synthesis of a wide array of heterocyclic systems. The presence of the bromine atom at the 4-position and the methyl group at the 5-position on the aromatic ring provides unique electronic and steric properties, influencing the reactivity of the isatin core and the biological activity of its derivatives. The reactive C3-carbonyl group is a key site for various chemical transformations, including condensation reactions, cycloadditions, and multicomponent reactions, making it an ideal scaffold for generating molecular diversity.
Derivatives of isatin are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Specifically, isatin-based compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in cancer therapy.[2][3]
Synthesis of Heterocycles from this compound
The versatile reactivity of the C3-carbonyl group in this compound allows for its use in the synthesis of various heterocyclic structures, most notably spirooxindoles and other fused systems.
Three-Component Reaction for Spirooxindole Synthesis
A highly efficient method for the synthesis of spirooxindoles involves a one-pot, three-component reaction of an isatin derivative, an active methylene compound, and a 1,3-dicarbonyl compound. This approach offers operational simplicity and access to complex molecular architectures in a single step.
Experimental Protocol: General Procedure for the Synthesis of Spiro[indole-3,4'-pyran] Derivatives
A mixture of the substituted isatin (e.g., this compound) (1 mmol), an active methylene compound (e.g., malononitrile) (1 mmol), a cyclic 1,3-diketone (e.g., dimedone) (1 mmol), and a catalyst such as tetrabutylammonium bromide (TBAB) (10 mol%) in a suitable solvent like ethanol (10 mL) is stirred at reflux temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The catalyst can be recovered by filtration. The filtrate is then concentrated under reduced pressure, and the resulting solid product is purified by recrystallization from ethanol.
While a specific example with this compound is not detailed in the searched literature, this general protocol is widely applicable to various substituted isatins.
Synthesis of Spiro[indoline-3,5′-pyrrolo[1,2-c]thiazole] Derivatives
Another important class of heterocycles accessible from isatin derivatives are spiro-pyrrolidinyl-thiazole systems, which can be synthesized via a 1,3-dipolar cycloaddition reaction.
Experimental Protocol: Synthesis of 2-((3S,6′S,7′S,7a′S)-5-bromo-7'-(4-chlorophenyl)-2,2″,4″-trioxo-7′,7a′-dihydro-1′H,3′H-dispiro[indoline-3,5′-pyrrolo[1,2-c]thiazole-6′,5″-thiazolidin]-3″-yl)acetic acid
This protocol is adapted from the synthesis of analogous compounds using 5-bromo-isatin.[4]
To a solution of 5-bromo-isatin (96.0 mg) and 2-((S)-4-((E)-4-chlorobenzylidene)-2,5-dioxo-thiazolidin-3-yl)acetic acid (156.0 mg) in an appropriate solvent, thioproline is added. The reaction mixture is then heated under reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired spiro compound.[4] A yield of 86% was reported for the analogous reaction with 5-bromo-isatin.[4]
Table 1: Quantitative Data for a Representative Spiro[indoline-3,5′-pyrrolo[1,2-c]thiazole] Derivative (from 5-Bromo-isatin) [4]
| Compound Name | Starting Isatin | Yield (%) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) |
| 2-((3S,6′S,7′S,7a′S)-5-bromo-7'-(4-chlorophenyl)-2,2″,4″-trioxo-7′,7a′-dihydro-1′H,3′H-dispiro[indoline-3,5′-pyrrolo[1,2-c]thiazole-6′,5″-thiazolidin]-3″-yl)acetic acid | 5-Bromo-isatin | 86 | 13.34 (s, 1H), 11.17 (s, 1H), 7.54–7.35 (m, 7H), 6.84 (d, J = 8.6 Hz, 1H), 4.80 (q, J = 7.7 Hz, 1H) |
Biological Applications and Mechanism of Action
Heterocycles derived from substituted isatins are of significant interest in drug discovery due to their wide range of biological activities.
Antimicrobial Activity
Isatin derivatives and the heterocyclic systems they form are known to possess antimicrobial properties.[1] The evaluation of novel compounds derived from this compound against various bacterial and fungal strains is a promising area of research. Standard methods like the broth dilution method can be employed to determine the minimum inhibitory concentration (MIC) of these new chemical entities against a panel of microorganisms.[5]
Anticancer Activity and Kinase Inhibition
A significant focus of research on isatin derivatives has been their potential as anticancer agents, often through the inhibition of protein kinases.[2][3]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key enzyme that regulates the G1/S phase transition of the cell cycle.[6][7] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Isatin derivatives have been identified as potent CDK2 inhibitors.[2][3]
Mechanism of Action: Isatin-based inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the CDK2 enzyme, preventing the binding of ATP and subsequent phosphorylation of substrate proteins, such as the retinoblastoma protein (Rb).[2][8] This inhibition leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis in cancer cells. The interaction often involves the formation of hydrogen bonds with key residues in the hinge region of the kinase domain.[2] The conformation of the DFG (Asp-Phe-Gly) motif in the activation loop is also crucial for inhibitor binding and can differentiate between active and inactive kinase conformations.[8]
The substitution pattern on the isatin ring, such as the 4-bromo and 5-methyl groups in this compound, can significantly influence the binding affinity and selectivity of the inhibitor for the target kinase.
Visualizing Synthetic and Signaling Pathways
Diagram 1: General Workflow for Three-Component Synthesis of Spirooxindoles
Caption: Workflow for the synthesis of spirooxindoles.
Diagram 2: Simplified CDK2 Signaling Pathway and Inhibition
Caption: Inhibition of the CDK2 pathway by isatin derivatives.
References
- 1. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. A novel approach to the discovery of small molecule ligands of CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Schiff Bases from 4-Bromo-5-methylisatin: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff bases derived from 4-Bromo-5-methylisatin. Isatin and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The introduction of bromine and a methyl group at the 4 and 5 positions of the isatin ring, respectively, is anticipated to modulate the physicochemical and pharmacological properties of the resulting Schiff bases, potentially leading to the discovery of new therapeutic agents.
Application Notes
Schiff bases derived from isatin moieties are known to exhibit a wide range of pharmacological activities.[1][2] The incorporation of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, while the methyl group can influence metabolic stability and receptor binding. These novel this compound Schiff bases are promising candidates for screening against various diseases.
Potential Therapeutic Applications:
-
Anticancer Agents: Isatin-based Schiff bases have been reported to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[3][4][5] The synthesized compounds could be evaluated for their cytotoxic effects against a panel of human cancer cell lines.
-
Antimicrobial Agents: Schiff bases of isatin derivatives have shown significant antibacterial and antifungal activities.[6][7] These novel compounds could be tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Anticonvulsant Activity: Certain isatin derivatives have demonstrated anticonvulsant properties.[2] The new Schiff bases could be screened in animal models of epilepsy.
-
Antiviral Activity: Isatin derivatives have been investigated for their antiviral properties, including against HIV.[2]
Experimental Protocols
The following is a general yet detailed protocol for the synthesis of novel Schiff bases from this compound. This protocol is adapted from established methods for the synthesis of Schiff bases from substituted isatins.[8][9][10]
Synthesis of Schiff bases from this compound
Figure 1: General workflow for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Substituted primary aromatic or aliphatic amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, add an equimolar amount of this compound and the selected primary amine. For example, dissolve 0.01 mol of this compound in an appropriate volume of warm absolute ethanol (e.g., 30-50 mL). To this solution, add 0.01 mol of the primary amine.
-
Catalysis: Add a few drops (e.g., 3-4 drops) of glacial acetic acid to the reaction mixture to act as a catalyst.[9]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction time may vary depending on the reactants, typically ranging from 4 to 8 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure Schiff base.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature.
Data Presentation
All quantitative data for the newly synthesized Schiff bases should be systematically recorded and presented. The following tables provide a template for organizing the experimental data.
Table 1: Physicochemical and Spectroscopic Characterization Data
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Appearance | FT-IR (cm⁻¹) ν(C=N), ν(C=O), ν(N-H) | ¹H NMR (δ, ppm) |
| SB-1 | C₁₅H₁₀BrN₃O | 328.16 | e.g., 210-212 | e.g., 85 | e.g., Yellow solid | e.g., 1615, 1730, 3200 | e.g., Specific proton shifts |
| SB-2 | C₁₆H₁₂BrN₃O | 342.19 | e.g., 225-227 | e.g., 82 | e.g., Orange crystals | e.g., 1610, 1725, 3210 | e.g., Specific proton shifts |
| ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| SB-1 | e.g., 15.2 | e.g., 12.8 | e.g., 18.5 | e.g., 20.1 |
| SB-2 | e.g., 10.5 | e.g., 8.9 | e.g., 13.2 | e.g., 16.4 |
| Doxorubicin | e.g., 0.8 | e.g., 0.5 | e.g., 1.2 | e.g., 1.5 |
| ... | ... | ... | ... | ... |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| SB-1 | e.g., 16 | e.g., 32 | e.g., 64 | e.g., 64 | e.g., 32 |
| SB-2 | e.g., 8 | e.g., 16 | e.g., 32 | e.g., 64 | e.g., 16 |
| Ciprofloxacin | e.g., 1 | e.g., 0.5 | e.g., 2 | e.g., 4 | - |
| Fluconazole | - | - | - | - | e.g., 8 |
| ... | ... | ... | ... | ... | ... |
Potential Mechanism of Action: Induction of Apoptosis
Many isatin-based Schiff bases exert their anticancer effects by inducing programmed cell death, or apoptosis. A plausible signaling pathway that could be investigated for the novel compounds is outlined below.
Figure 2: A potential signaling pathway for the induction of apoptosis by this compound Schiff bases.
References
- 1. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo antitumor activity of symmetrical bis-Schiff base derivatives of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. unitedjchem.org [unitedjchem.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 4-Bromo-5-methylisatin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific antimicrobial and antifungal activity data for a series of 4-Bromo-5-methylisatin derivatives. The following application notes and protocols are based on closely related and structurally similar compounds, primarily 5-bromoisatin and 5-methylisatin derivatives, to provide a relevant framework for research in this area.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a well-known class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The substitution pattern on the isatin core significantly influences its biological efficacy. Halogenation, particularly bromination, and the introduction of a methyl group can enhance the lipophilicity and electronic properties of the molecule, potentially leading to increased antimicrobial and antifungal potency.[3] This document outlines the potential antimicrobial and antifungal applications of this compound derivatives, drawing parallels from published data on analogous compounds.
Data Presentation: Antimicrobial and Antifungal Activity of Related Isatin Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various bromo- and methyl-substituted isatin derivatives against a range of bacterial and fungal strains, as reported in the scientific literature.
Table 1: Antibacterial Activity of Bromo- and Methyl-Isatin Derivatives (MIC in µg/mL)
| Compound Type | Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 5-Bromoisatin Schiff Bases | 3-[4-(2-Amino-6-(4-nitrophenyl)-pyrimidin-4-yl)-phenylamino]-5-bromo-1,3-dihydro-indol-2-one | 6.25 | 12.5 | 12.5 | 25 | [4] |
| 5-Bromoisatin Schiff Bases | 3-[4-(2-Amino-6-(4-chlorophenyl)-pyrimidin-4-yl)-phenylamino]-5-bromo-1,3-dihydro-indol-2-one | 6.25 | 12.5 | 12.5 | 25 | [4] |
| 5-Bromoisatin Thiazole | (3)-5-Bromo-3-((5-(2-(4-chlorophenyl)hydrazono)-4-methylthiazol-2(5H)-ylidene) hydrazono)indolin-2-one | >100 | >100 | 1.95 | >100 | [5] |
| 5-Bromoisatin Thiazole | 5-Bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | 50 | 25 | 3.9 | 50 | [5] |
| 4- or 6-Chloroisatin Semicarbazones | 6-chloroisatin-3-(4′-bromophenyl) semicarbazone | 3.12 | 3.12 | 6.25 | 12.5 |
Table 2: Antifungal Activity of Bromo- and Methyl-Isatin Derivatives (MIC in µg/mL)
| Compound Type | Derivative | C. albicans | A. niger | A. flavus | T. longifusus | Reference |
| 5-Bromoisatin Schiff Bases | 3-[4-(2-Amino-6-(4-nitrophenyl)-pyrimidin-4-yl)-phenylamino]-5-bromo-1,3-dihydro-indol-2-one | 12.5 | 25 | - | - | [4] |
| 5-Bromoisatin Schiff Bases | 3-[4-(2-Amino-6-(4-chlorophenyl)-pyrimidin-4-yl)-phenylamino]-5-bromo-1,3-dihydro-indol-2-one | 12.5 | 25 | - | - | [4] |
| 5-Bromoisatin Thiazole | (3)-5-Bromo-3-((4-ethoxy-5-(2-(p-tolyl)hydrazono)thiazol-2(5H)-ylidene)hydrazono)indolin-2-one | 1.95 | - | - | - | [5] |
| 4- or 6-Chloroisatin Semicarbazones | 6-chloroisatin-3-(4′-bromophenyl) semicarbazone | 1.56 | - | - | - |
Experimental Protocols
Protocol 1: General Synthesis of Isatin Schiff Base Derivatives
This protocol describes a general method for synthesizing Schiff base derivatives from an isatin precursor, which can be adapted for this compound.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminoacetophenone)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Dissolve equimolar quantities of this compound (e.g., 0.01 mol) and the selected primary amine (0.01 mol) in absolute ethanol (e.g., 50 mL) in a round bottom flask.[4]
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.[4]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Allow the mixture to stand undisturbed overnight to facilitate precipitation.[4]
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base derivative in a desiccator.
-
Characterize the final product using spectroscopic methods (FTIR, NMR, Mass Spectrometry) and determine its melting point.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the standardized broth microdilution method for determining the MIC of synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans, A. niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Bacteria: Inoculate a few colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Prepare a fungal suspension in sterile saline and adjust the cell density as required for the specific fungal strain.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation: Add 10 µL of the prepared bacterial or fungal inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic/antifungal drug (e.g., ciprofloxacin, fluconazole) should be tested in parallel as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi (e.g., 28-35°C for 24-48 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4] This can be assessed visually or by using a microplate reader to measure the optical density.
Visualizations
Experimental Workflow
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Hypothesized Mechanism of Action
The precise mechanism of action for this compound derivatives is not established. However, based on related compounds, a potential mechanism involves the inhibition of essential microbial enzymes. Isatin derivatives have been shown to inhibit bacterial tyrosine-tRNA synthetases (TyrRS), which are crucial for protein synthesis.
Caption: Hypothesized Inhibition of Protein Synthesis.
References
- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ajpp.in [ajpp.in]
- 5. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Properties of 4-Bromo-5-methylisatin Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of 4-bromo-5-methylisatin hybrids, including their cytotoxic effects on various cancer cell lines, their mechanisms of action involving key signaling pathways, and detailed protocols for their evaluation.
Data Presentation: In Vitro Cytotoxicity of Isatin Hybrids
The following tables summarize the in vitro anticancer activity of various isatin hybrids, including those with substitutions similar to this compound, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells) and GI50 values (the concentration required to inhibit cell growth by 50%).
Table 1: Anticancer Activity of Bromo-Substituted Isatin Hybrids
| Compound ID | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Leukemia | GI50 | 0.69 - 3.35 | [1] |
| (Z)-5(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | Multiple Cancer Cell Lines | IC50 | Not specified, potent inhibitor | [2] |
| 5-bromo-, 5-iodo-, and 5-fluoroisatin | Multiple Cancer Cell Lines | Not specified | 5-10 times more active than unsubstituted isatin | |
| Dibromo-, tribromo-, iodo- and nitroisatin derivatives | Multiple Cancer Cell Lines | Not specified | Up to 100-fold more active than unsubstituted isatin |
Table 2: Anticancer Activity of Methyl-Substituted and Other Isatin Hybrids
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | A549, Hela, HepG2, U251, SGC-7901 | IC50 | 4 - 13 | [2] |
| Dihydroartemisinin-5-methylisatin hybrid 7a | MCF-7, MDA-MB-231, MCF-7/ADR, MDA-MB-231/ADR | IC50 | 15.3 - 20.1 | [3] |
| Isatin-podophyllotoxin hybrid | HepG2, MCF7, A549, KB | IC50 | Potent activity reported | [4] |
| Isatin-quinazoline hydrazone derivative | Multiple Cancer Cell Lines | IC50 | Good inhibition activity | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific this compound hybrids under investigation.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound hybrid compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound hybrid compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound hybrid compounds
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound hybrid compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cells once with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on their DNA content.[5]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect and quantify apoptosis (programmed cell death).
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound hybrid compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time period.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[6]
Signaling Pathways and Mechanisms of Action
This compound hybrids, like other isatin derivatives, exert their anticancer effects by modulating various cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Isatin derivatives are known inhibitors of CDK2, a key regulator of the cell cycle.[7][8][9] By inhibiting CDK2, these compounds can induce cell cycle arrest, primarily at the G1/S transition phase.[10][11]
Caption: Inhibition of the CDK2/Cyclin E complex by this compound hybrids leads to G1/S phase cell cycle arrest.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Many isatin derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[1][12][13][14]
Caption: this compound hybrids can inhibit angiogenesis by blocking the VEGFR-2 signaling pathway.
Induction of Apoptosis
The cytotoxic effects of isatin hybrids are often mediated by the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, a family of proteases that execute programmed cell death.[2][15]
Caption: The intrinsic pathway of apoptosis induced by this compound hybrids.
Experimental Workflow for Anticancer Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound hybrids as potential anticancer agents.
Caption: A general workflow for the preclinical evaluation of novel anticancer compounds.
References
- 1. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Breast Cancer Activity of Dihydroartemisinin-5-methylisatin Hybrids Tethered via Different Carbon Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. g1therapeutics.com [g1therapeutics.com]
- 11. BRG-1 is required for RB-mediated cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 14. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of G1 cell cycle arrest and apoptosis in myeloma cells induced by hybrid-compound histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 4-Bromo-5-methylisatin Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the computational analysis of 4-Bromo-5-methylisatin, a synthetic heterocyclic compound of interest in medicinal chemistry. The protocols outlined below detail a hypothetical molecular docking study against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a promising target for cancer therapy. While direct experimental docking studies for this compound are not extensively reported, the following sections are based on established methodologies for similar isatin derivatives, particularly 5-methylisatin compounds which have shown potential as CDK2 inhibitors.[1][2]
Introduction to this compound
This compound (4B5M-I) is a derivative of isatin, a bicyclic indole compound.[3] Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4] The presence of the bromine atom and the methyl group on the aromatic ring of the isatin core can significantly influence its physicochemical properties and biological activity, making it a subject of interest for drug design and discovery.
Chemical Structure:
-
IUPAC Name: 4-bromo-5-methyl-1H-indole-2,3-dione[3]
-
Molecular Formula: C₉H₆BrNO₂[3]
-
Molecular Weight: 240.05 g/mol [3]
Hypothetical Molecular Docking Study against CDK2
This section outlines a protocol for a molecular docking study of this compound against human CDK2. This kinase is a well-established target for anticancer drug development due to its critical role in cell cycle progression.[1][2]
Rationale for Target Selection
Derivatives of 5-methylisatin have been investigated as potential inhibitors of CDK2.[1][2] Given the structural similarity, it is hypothesized that this compound may also exhibit inhibitory activity against this target. Molecular docking will be employed to predict the binding affinity and interaction patterns of the compound within the ATP-binding pocket of CDK2.
Computational Methodology
Software:
-
Molecular Modeling and Docking: AutoDock Vina, Schrödinger Suite (Glide), or similar.[5][6]
-
Visualization: PyMOL, Chimera, or Discovery Studio.
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of human CDK2 can be obtained from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand, for instance, PDB ID: 1E9H.[1]
-
Prepare the protein by removing water molecules and any existing ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structure of this compound can be generated using chemical drawing software like ChemDraw or Marvin Sketch and subsequently converted to a 3D format.
-
Assign partial charges and define the rotatable bonds of the ligand.
-
Perform energy minimization of the ligand structure.
-
-
Grid Generation and Docking:
-
Define the binding site (grid box) for docking based on the location of the co-crystallized ligand in the original PDB file. The grid should encompass the ATP-binding pocket of CDK2.
-
Perform the molecular docking using the prepared protein and ligand files. The docking algorithm will explore various conformations of the ligand within the defined binding site and estimate the binding affinity for each pose.[5][7]
-
-
Analysis of Results:
-
Analyze the docking results to identify the best-ranked binding pose based on the scoring function (e.g., binding energy in kcal/mol).
-
Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between this compound and the amino acid residues of the CDK2 active site.
-
Predicted Quantitative Data
The following table presents hypothetical binding affinities and inhibition constants for this compound and a reference compound (e.g., a known CDK2 inhibitor) based on the described docking protocol.
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| This compound | -8.5 to -10.0 | 0.1 - 1.5 |
| Reference Inhibitor | -9.0 to -11.0 | 0.05 - 0.5 |
Note: These values are hypothetical and would need to be confirmed by experimental assays.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from methods reported for similar substituted isatins.[8] A plausible synthetic route is the Sandmeyer isatin synthesis.
Materials:
-
3-Bromo-4-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated sulfuric acid
-
Sodium sulfate
-
Hydrochloric acid
-
Water
-
Ethanol
-
Dimethyl sulfoxide (DMSO)[8]
Procedure:
-
Synthesis of Isonitrosoacetanilide Intermediate:
-
Dissolve 3-bromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
In a separate flask, dissolve chloral hydrate and sodium sulfate in water.
-
To the aniline solution, add a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture and then add the chloral hydrate solution. Reflux the reaction mixture for a short period.
-
Cool the mixture to allow the isonitrosoacetanilide intermediate to precipitate.
-
Filter the precipitate, wash with water, and dry.
-
-
Cyclization to this compound:
-
Add the dried intermediate in small portions to pre-heated concentrated sulfuric acid with stirring.
-
Control the temperature of the reaction mixture.
-
After the addition is complete, heat the mixture for a short time.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The this compound will precipitate.
-
Filter the crude product, wash thoroughly with water until neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/DMSO mixture, to obtain the purified this compound.[8]
-
In Vitro CDK2 Inhibition Assay
To validate the computational predictions, an in vitro kinase assay should be performed.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 (as substrate)
-
ATP, [γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin E, and Histone H1.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter to quantify the amount of phosphorylated Histone H1.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving CDK2.
Caption: Workflow for the molecular docking and experimental validation.
Caption: Inhibition of the CDK2 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H6BrNO2 | CID 611204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lbaochemicals.com [lbaochemicals.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Simulation studies, 3D QSAR and molecular docking on a point mutation of protein kinase B with flavonoids targeting ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1626514A - Method for preparing-4-bromine-7-methyl isatin - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Bromo-5-methylisatin in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-5-methylisatin in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds, particularly spirooxindoles and quinoline derivatives. The protocols provided are based on established methodologies for substituted isatins and are intended to serve as a starting point for further investigation and optimization.
Introduction
This compound is a versatile building block in organic synthesis, possessing two electrophilic carbonyl groups and an aromatic ring amenable to further functionalization. Its unique structural features make it an ideal candidate for participation in multi-component reactions, which offer a rapid and efficient pathway to molecular complexity from simple starting materials. MCRs are of significant interest in medicinal chemistry and drug discovery due to their ability to generate libraries of structurally diverse compounds for biological screening.
This document focuses on two primary classes of multi-component reactions involving this compound: the synthesis of spirooxindoles via 1,3-dipolar cycloaddition and the synthesis of quinoline-4-carboxylic acids through the Pfitzinger reaction.
I. Synthesis of Spirooxindoles via [3+2] Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. In the context of this compound, this reaction typically involves the in situ generation of an azomethine ylide from the condensation of the isatin with an amino acid. This dipole then reacts with a dipolarophile to yield a spiro[indoline-3,3'-pyrrolidine] scaffold, a core structure found in many biologically active natural products and synthetic compounds.
General Reaction Scheme:
Caption: Three-component synthesis of spirooxindoles.
Experimental Protocol: Synthesis of a Spiro[indoline-3,3'-pyrrolidine] Derivative
This protocol is a general procedure for the three-component reaction between this compound, an amino acid, and a dipolarophile.
Materials:
-
This compound
-
Amino acid (e.g., L-proline or sarcosine)
-
Dipolarophile (e.g., N-phenylmaleimide, chalcone)
-
Solvent (e.g., Methanol, Ethanol, or Acetonitrile)
-
Stirring apparatus and heating mantle/oil bath
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the chosen amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).
-
Add the appropriate solvent (10-15 mL).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.
Data Presentation: Representative Yields for Spirooxindole Synthesis
The following table summarizes typical yields for the synthesis of spirooxindoles from substituted isatins under various conditions. These values can be used as a benchmark for the reaction with this compound.
| Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Time (h) | Yield (%) |
| 5-Fluoroisatin | L-Proline | N-Phenylmaleimide | Acetonitrile | 8-12 | 85-90 |
| 5-Methylisatin | Sarcosine | Chalcone | Ethanol | 6-10 | 80-88 |
| Isatin | L-Proline | N-Ethylmaleimide | Methanol | 4-8 | 90-95 |
II. Synthesis of Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a classic multi-component reaction for the synthesis of quinoline-4-carboxylic acids from an isatin and a carbonyl compound containing an α-methylene group, under basic conditions.[1][2] This reaction is highly valuable for accessing a core motif present in many pharmaceuticals. The reaction between 5-methyl isatin and various ketones has been reported, suggesting that this compound would be a suitable substrate for this transformation.[3]
General Reaction Scheme:
Caption: Pfitzinger synthesis of quinoline-4-carboxylic acids.
Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Derivative
This protocol provides a general procedure for the Pfitzinger reaction of this compound with a carbonyl compound.
Materials:
-
This compound
-
Carbonyl compound with an α-methylene group (e.g., acetophenone, cyclohexanone, acetone)
-
Base (e.g., Potassium hydroxide, Sodium hydroxide)
-
Solvent (e.g., Ethanol, Ethanol/Water mixture)
-
Hydrochloric acid (for acidification)
-
Stirring apparatus and heating mantle/oil bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the base (e.g., potassium hydroxide, 3-4 equivalents) in the chosen solvent (e.g., 33% aqueous ethanol).
-
Add this compound (1.0 mmol) to the basic solution and stir until the isatin dissolves and the ring opens to form the isatinate salt.
-
Add the carbonyl compound (1.0-1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the quinoline-4-carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Representative Yields for Pfitzinger Reaction
The following table presents typical yields for the Pfitzinger reaction with various substituted isatins and carbonyl compounds. These can serve as a reference for reactions with this compound.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) |
| Isatin | Acetone | KOH | Ethanol/H₂O | 12 | 70-80 |
| 5-Substituted Isatin | Cyclohexanone | NaOH | Ethanol | 24 | 65-75 |
| Isatin | Acetophenone | KOH | Ethanol/H₂O | 18 | 70-85 |
Logical Workflow for MCR with this compound
Caption: Decision workflow for MCRs with this compound.
Conclusion
This compound is a valuable substrate for multi-component reactions, providing access to complex heterocyclic structures such as spirooxindoles and quinolines. The provided protocols for 1,3-dipolar cycloaddition and the Pfitzinger reaction offer robust starting points for the synthesis of novel derivatives. Researchers are encouraged to optimize the reaction conditions for specific substrate combinations to achieve the best possible outcomes. The versatility of these MCRs, coupled with the potential for biological activity in the resulting products, makes this compound an important tool for drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-methylisatin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-5-methylisatin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is a variation of the Sandmeyer isatin synthesis.[1][2][3] This process typically starts with 5-bromo-2-methylaniline (or its hydrochloride salt), which undergoes condensation with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[4] This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid, to yield the final this compound product.[4]
Q2: What is a typical yield and purity for the synthesis of this compound?
A2: A reported synthesis method indicates that a yield of 40%-50% with a purity of over 98% (as measured by HPLC) can be achieved.[4] However, yields can be lower depending on the specific reaction conditions and purity of the starting materials.
Q3: What are the key starting materials and reagents for this synthesis?
A3: The key starting materials and reagents include:
-
5-Bromo-2-methylaniline hydrochloride[4]
-
Anhydrous sodium sulfate[4]
-
Concentrated sulfuric acid (or polyphosphoric acid) as a catalyst for cyclization[4]
-
Solvents for reaction and purification (e.g., water, ethanol, dimethyl sulfoxide)[4]
Q4: How can I purify the crude this compound product?
A4: The most common method for purification is recrystallization. A mixed solvent system of ethanol and dimethyl sulfoxide (in a 1.0:2.0 volume ratio) has been shown to be effective for obtaining high-purity product.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield
| Possible Cause | Recommended Solution |
| Incomplete formation of the isonitrosoacetanilide intermediate | Ensure high purity of all starting materials. Optimize the reaction time and temperature during the condensation step. A typical reflux time is between 5 and 15 minutes.[4] |
| Incomplete cyclization of the intermediate | Ensure the intermediate is dry before adding it to the acid.[5] Control the temperature carefully during the addition to the acid; it should generally be kept between 60-70°C.[5] After addition, heating to 80°C for about 10 minutes can help complete the reaction.[5] |
| Decomposition of starting materials or intermediates | "Tar" formation, which is the production of dark, viscous byproducts, can occur due to decomposition under strong acidic and high-temperature conditions.[6] Ensure the aniline starting material is fully dissolved before proceeding.[6] Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[6] |
| Product loss during work-up | When precipitating the product in an ice-water mixture, ensure the mixture is sufficiently cold to maximize precipitation.[4] During filtration, wash the crude product thoroughly with cold water to remove impurities without dissolving a significant amount of the product. |
Problem 2: Product Impurity
| Possible Cause | Recommended Solution |
| Formation of isatin oxime | A common byproduct is the corresponding isatin oxime, which can form during the acid-catalyzed cyclization.[5][6] Adding a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase can help minimize its formation.[6] |
| Sulfonation of the aromatic ring | The use of concentrated sulfuric acid can lead to sulfonation as a side reaction.[6] To mitigate this, use the minimum effective concentration of sulfuric acid and maintain the lowest possible temperature that still allows for efficient cyclization.[6] Using polyphosphoric acid as the catalyst can also be an alternative to minimize such side reactions.[7] |
| Unreacted starting materials | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding with the work-up. |
| Ineffective purification | If recrystallization from a single solvent is insufficient, consider using a mixed solvent system, such as ethanol and dimethyl sulfoxide.[4] For persistent impurities, column chromatography may be necessary.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from patent literature for the synthesis of this compound.[4]
Step 1: Formation of the Isonitrosoacetanilide Intermediate
-
In a reaction vessel, prepare a solution of 5-bromo-2-methylaniline hydrochloride in water.
-
In a separate vessel, dissolve chloral hydrate and anhydrous sodium sulfate in water.
-
Add the 5-bromo-2-methylaniline hydrochloride solution to the chloral hydrate/sodium sulfate solution.
-
At a temperature of 20-30°C, slowly add an aqueous solution of hydroxylamine hydrochloride.
-
Heat the mixture to reflux and maintain for 5-15 minutes.
-
Cool the reaction mixture to allow the condensation product (isonitroso-N-(4-bromo-5-methylphenyl)acetamide) to precipitate.
-
Filter the solid, wash with cold water, and dry thoroughly.
Step 2: Cyclization to this compound
-
In a separate flask equipped with a stirrer, warm concentrated sulfuric acid to 50-60°C.
-
Add the dried intermediate from Step 1 in portions, ensuring the temperature is maintained between 70-75°C.
-
After the addition is complete, maintain the reaction mixture at 70-75°C for an additional 5-15 minutes to complete the cyclization.
-
Cool the reaction mixture and pour it into an ice-water mixture to precipitate the crude this compound.
-
Filter the crude product and wash it with cold water.
Step 3: Purification
-
Recrystallize the crude product from a mixed solvent of absolute ethanol and dimethyl sulfoxide (volume ratio of 1.0:2.0).
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry to obtain this compound.
Visualized Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. synarchive.com [synarchive.com]
- 4. CN1626514A - Method for preparing-4-bromine-7-methyl isatin - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Common side reactions in the Sandmeyer isatin synthesis
Welcome to the Technical Support Center for the Sandmeyer Isatin Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthetic method.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Sandmeyer isatin synthesis?
A1: The most prevalent side reactions include the formation of isatin oxime, tar-like byproducts, and sulfonation of the aromatic ring. Additionally, challenges such as low yields, poor regioselectivity with substituted anilines, and incomplete reactions due to poor solubility of starting materials are often encountered.[1][2][3]
Q2: How can I minimize the formation of isatin oxime impurity?
A2: Isatin oxime can form as a yellow precipitate when unreacted isonitrosoacetanilide is hydrolyzed during workup. Its formation can be minimized by ensuring the cyclization reaction goes to completion.
Q3: What causes tar formation and how can it be prevented?
A3: Tar formation, which results in dark, viscous, and intractable byproducts, is often caused by the decomposition of starting materials or intermediates at high temperatures. To prevent this, it is crucial to maintain careful control over the reaction temperature, keeping it within the optimal range of 60-70°C during the addition of the isonitrosoacetanilide to sulfuric acid.[1] Exceeding 80°C can lead to charring and a complete loss of the product.[1]
Q4: I am observing low yields. What are the likely causes and solutions?
A4: Low yields can stem from several factors:
-
Incomplete formation of the isonitrosoacetanilide intermediate: Ensure the initial condensation reaction is complete.
-
Incomplete cyclization: The temperature of the sulfuric acid is critical; if it's too low, the reaction will not proceed, and if it's too high, decomposition will occur.[1]
-
Sulfonation of the aromatic ring: This is a common side reaction when using concentrated sulfuric acid, which consumes the starting material.[4]
-
Poor solubility of substituted anilines: Anilines with lipophilic substituents may have poor solubility in the aqueous reaction medium, leading to incomplete reaction.[3] Using methanesulfonic acid as the solvent for the cyclization step can improve solubility and yields for such substrates.[3]
Q5: How can I control the regioselectivity when using meta-substituted anilines?
A5: The Sandmeyer synthesis can produce a mixture of 4- and 6-substituted isatins when using meta-substituted anilines. The separation of these regioisomers can be challenging. For example, the reaction with 3-bromoaniline yields a mixture of 4-bromo- and 6-bromo-isatin.[1] Achieving high regioselectivity may require alternative synthetic strategies.
Troubleshooting Guides
Issue 1: Low Yield and Tar Formation
| Symptom | Potential Cause | Troubleshooting/Optimization |
| Reaction mixture turns dark brown/black and viscous. | Reaction temperature is too high, causing decomposition. | Maintain the temperature of the sulfuric acid between 60-70°C during the addition of isonitrosoacetanilide. Use an ice bath to control the exothermic reaction. Do not exceed 80°C.[1] |
| Low yield of isatin product. | Incomplete cyclization reaction. | Ensure the reaction mixture is heated to 80°C for about 10 minutes after the addition of isonitrosoacetanilide is complete to drive the cyclization to completion.[1] |
| Sulfonation of the aromatic ring. | Use the minimum effective concentration of sulfuric acid. Consider alternative acids like methanesulfonic acid for sensitive substrates.[3] |
Issue 2: Product Contamination
| Symptom | Potential Cause | Troubleshooting/Optimization |
| Presence of a yellow precipitate along with the orange-red isatin. | Formation of isatin oxime. | Ensure complete conversion of the isonitrosoacetanilide intermediate during the cyclization step. |
| Difficulty in purifying the final product. | Presence of tarry byproducts. | Purify the crude isatin by recrystallization from glacial acetic acid.[5] |
| Mixture of regioisomers (e.g., 4- and 6-substituted isatins). | Separation can be achieved by fractional crystallization or chromatography. For the bromo-isatin mixture, a separation protocol involving dissolution in NaOH and selective precipitation with acetic acid and HCl has been described.[1] |
Data Presentation
Table 1: Regioselectivity in the Sandmeyer Synthesis of Bromoisatins
| Starting Material | Product | Yield |
| 3-Bromoaniline | 4-Bromoisatin | 46% |
| 6-Bromoisatin | 21% |
Data from Holt et al., 1958 as cited in ChemSpider Synthetic Pages.[1]
Table 2: Effect of Cyclization Acid on the Yield of Isatins from Lipophilic Anilines
| Isonitrosoacetanilide Precursor | Cyclization Acid | Yield (%) |
| from 4-n-Hexylaniline | H₂SO₄ | No product |
| CH₃SO₃H | 75 | |
| from 4-n-Octylaniline | H₂SO₄ | No product |
| CH₃SO₃H | 72 | |
| from 4-(4-n-Pentylcyclohexyl)aniline | H₂SO₄ | No product |
| CH₃SO₃H | 65 |
This table illustrates how methanesulfonic acid can significantly improve the yield of isatins derived from anilines with high lipophilicity where sulfuric acid fails. Data adapted from a study on the synthesis of substituted isatins.[3]
Experimental Protocols
Key Experiment: Synthesis of 4- and 6-Bromoisatin from 3-Bromoaniline
This protocol is adapted from a procedure reported on ChemSpider Synthetic Pages.[1]
Part A: Synthesis of 3-Bromoisonitrosoacetanilide
-
In a 5-liter flask, prepare a solution of chloral hydrate (45 g, 0.27 mol) and Na₂SO₄·10H₂O (320 g) in water (600 cm³), warming to 30°C to dissolve the solids.
-
Prepare a solution of 3-bromoaniline (43 g, 0.25 mol) by dissolving it with warming in water (150 cm³) and concentrated HCl (25 cm³).
-
Prepare a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³).
-
Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution. A thick white suspension will form.
-
Heat the mixture. A thick paste will form at 60–70°C.
-
Continue heating for 2 hours at 80–100°C.
-
Cool the mixture to 80°C and filter. The pale brown product is washed by stirring with water (400 cm³) followed by filtration.
-
Dry the product in the air for 2 days.
Part B: Cyclization to 4- and 6-Bromoisatin
-
With mechanical stirring, heat concentrated H₂SO₄ (200 cm³) to 60°C in a flask.
-
Remove the flask from the heating mantle.
-
Add the 3-bromoisonitrosoacetanilide (15 g) in portions over 20 minutes, ensuring the temperature remains between 60 and 65°C.
-
After the addition is complete, heat the mixture to 80°C.
-
Cool the mixture to 70°C and pour it onto crushed ice (2.5 liters).
-
After standing for 1 hour, filter the orange precipitate and wash it with water (2 x 60 cm³).
-
Dry the product at 40°C to obtain a mixture of 4-bromo- and 6-bromo-isatin as a pale orange powder.
Mandatory Visualization
Caption: Experimental workflow for the Sandmeyer isatin synthesis.
Caption: Troubleshooting logic for the Sandmeyer isatin synthesis.
References
Isatin Synthesis Technical Support Center: A Guide to Avoiding Tar Formation
Welcome to the technical support center for isatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing tar formation, a common and frustrating side reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your isatin synthesis.
Introduction to the Challenge: Tar Formation
Tar formation in isatin synthesis is a frequent issue that leads to low yields and difficult purification. It typically manifests as a dark, viscous, and often intractable byproduct. The primary cause of this unwanted side reaction is the decomposition of starting materials, particularly anilines, and intermediates under the harsh conditions of strong acids and high temperatures employed in many isatin synthesis methods.[1][2] This guide will focus on three common methods for isatin synthesis—Sandmeyer, Stolle, and Gassman—and provide specific strategies to mitigate tar formation in each.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of isatin synthesis, and what causes it?
A1: "Tar" refers to a complex mixture of high-molecular-weight, polymeric, and often insoluble byproducts that are dark and viscous. The primary cause is the decomposition and polymerization of aniline starting materials or reaction intermediates under the strongly acidic and high-temperature conditions required for the cyclization step in methods like the Sandmeyer synthesis.[1][2] Inadequate dissolution of the aniline starting material can also lead to localized overheating and tar formation.[3]
Q2: I'm observing significant tarring in my Sandmeyer synthesis. What are the most critical parameters to control?
A2: Temperature control during the acid-catalyzed cyclization is paramount. The reaction is exothermic and can easily run out of control, leading to charring if the temperature rises too high (above 75-80°C). It is crucial to add the isonitrosoacetanilide intermediate to the sulfuric acid in small portions with efficient stirring and external cooling to maintain the optimal temperature range.[1]
Q3: Can the choice of acid in the Sandmeyer synthesis affect tar formation?
A3: Yes, the choice of acid can have a significant impact. While concentrated sulfuric acid is traditional, it can cause sulfonation of the aromatic ring as a side reaction, which contributes to lower yields and potential byproducts.[3] For anilines with high lipophilicity and poor solubility in sulfuric acid, methanesulfonic acid can be a superior alternative, leading to improved yields and reduced tar formation by ensuring a more homogeneous reaction mixture.[4]
Q4: My Stolle synthesis is producing a lot of dark, insoluble material. What could be the issue?
A4: The Stolle synthesis is highly sensitive to moisture. The reaction involves the use of a Lewis acid (e.g., aluminum chloride) for the cyclization of a chlorooxalylanilide intermediate. Any moisture present can decompose the Lewis acid and the intermediate, leading to tar formation. Ensuring that all glassware is thoroughly dried and that anhydrous conditions are maintained throughout the reaction is critical. Additionally, maintaining the lowest possible reaction temperature that still allows for a reasonable reaction rate can help minimize the decomposition of starting materials and intermediates.[1]
Q5: In my Gassman synthesis, I'm getting a low yield and a tarry residue after the oxidation step. What are the likely causes?
A5: In the Gassman synthesis, incomplete formation of the 3-methylthio-2-oxindole intermediate or incomplete oxidation can lead to low yields and the formation of byproducts. The oxidation step, often carried out with reagents like N-chlorosuccinimide, needs to be carefully controlled to ensure complete conversion of the intermediate to isatin. If the oxidation is not complete, the remaining intermediate and its side products can contribute to a tarry residue. Purification of the crude product by column chromatography is often necessary to remove sulfur-containing byproducts.[1][2]
Troubleshooting Guides
Sandmeyer Isatin Synthesis: Troubleshooting Tar Formation
| Problem | Possible Cause | Recommended Solution |
| Immediate formation of a dark, tarry substance upon adding isonitrosoacetanilide to sulfuric acid. | The reaction temperature is too high, causing rapid decomposition. | Ensure the sulfuric acid is pre-heated to no more than 50°C before the addition of the intermediate. Add the isonitrosoacetanilide in small portions with vigorous stirring and external cooling to maintain the temperature between 60-70°C. |
| The reaction mixture darkens significantly and becomes viscous during the heating phase. | The reaction is being heated for too long or at too high a temperature, leading to polymerization and decomposition. | Once the addition of the intermediate is complete, heat the reaction to 80°C for a short period (e.g., 10 minutes) to complete the cyclization. Avoid prolonged heating. |
| Low yield of isatin with a significant amount of tar after quenching on ice. | Incomplete dissolution of the aniline starting material in the first step, or sulfonation of the aromatic ring. | Ensure the aniline is fully dissolved in hydrochloric acid before proceeding with the formation of the isonitrosoacetanilide.[3] If sulfonation is suspected, consider using a milder acid like methanesulfonic acid for the cyclization step, especially for electron-rich anilines. |
| The crude isatin product is a sticky, dark solid that is difficult to purify. | The presence of tarry impurities co-precipitated with the product. | Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid. Alternatively, form the sodium bisulfite addition product, which can be isolated and then reconverted to pure isatin.[1] |
Stolle Isatin Synthesis: Troubleshooting Tar Formation
| Problem | Possible Cause | Recommended Solution |
| The reaction mixture turns dark and viscous upon addition of the Lewis acid. | The presence of moisture is decomposing the Lewis acid and the chlorooxalylanilide intermediate. | Ensure all glassware is oven-dried before use and that anhydrous solvents are used. The chlorooxalylanilide intermediate should be thoroughly dried before the cyclization step. |
| Low yield and significant tar formation even under anhydrous conditions. | The reaction temperature is too high, causing decomposition of the starting material or intermediate. | Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. The optimal temperature will depend on the specific substrate and Lewis acid used. |
| Formation of regioisomers with substituted anilines, complicating purification. | This is an inherent challenge of the Stolle synthesis with meta-substituted anilines. | If high regioselectivity is required, consider alternative synthetic routes such as a directed ortho-metalation (DoM) approach.[1] |
Gassman Isatin Synthesis: Troubleshooting Tar Formation
| Problem | Possible Cause | Recommended Solution |
| Low yield of the 3-methylthio-2-oxindole intermediate. | Inefficient formation of the azasulfonium salt. | Optimize the reaction conditions for the formation of the azasulfonium salt, such as temperature and reaction time. For anilines with electron-donating groups, an alternative method involving a pre-formed chlorosulfonium salt may yield better results.[5] |
| A dark, tarry residue is obtained after the oxidation step. | Incomplete oxidation of the 3-methylthio-2-oxindole intermediate or formation of over-oxidized byproducts. | Use an appropriate oxidizing agent, such as N-chlorosuccinimide, and ensure complete conversion of the intermediate by monitoring the reaction with TLC. Avoid using an excessive amount of the oxidizing agent. |
| The final product is contaminated with sulfur-containing byproducts. | These are common impurities from the Gassman synthesis. | Purify the crude product using column chromatography to effectively remove these byproducts.[1] |
Data Presentation: Comparative Analysis of Isatin Synthesis Methods
The choice of synthetic method can significantly impact the yield and purity of the final isatin product. Below is a summary of reported yields for different isatin synthesis methods. It is important to note that yields are highly substrate-dependent.
| Synthesis Method | Substrate/Conditions | Reported Yield | Key Considerations for Tar Avoidance |
| Sandmeyer | Aniline | 71-78% (crude) | Strict temperature control (60-70°C during addition, 80°C for final cyclization).[6] |
| p-Toluidine | 90-94% (crude 5-methylisatin) | Similar temperature control as for aniline.[3] | |
| Chiral N-substituted aniline | 50% (>99% ee) | - | |
| Stolle | Chiral N-substituted aniline | 16% (95% ee) | Requires strictly anhydrous conditions.[7] |
| N-substituted anilines with oxalyl chloride and H-β zeolite | 48-79% | Heterogeneous catalyst may offer milder conditions.[8] | |
| Gassman | Substituted anilines | 40-81% | Requires careful control of the oxidation step and chromatographic purification.[1][9] |
Experimental Protocols
Key Experiment 1: Sandmeyer Synthesis of Isatin
This two-step protocol is adapted from Organic Syntheses.[3]
Part A: Synthesis of Isonitrosoacetanilide
-
In a 5-L round-bottomed flask, dissolve 90 g of chloral hydrate in 1200 mL of water.
-
To this solution, add in order: 1300 g of crystallized sodium sulfate, a solution of 46.5 g of aniline in 300 mL of water containing 51.2 g of concentrated hydrochloric acid, and finally, a solution of 110 g of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the mixture to a vigorous boil for 1-2 minutes.
-
Cool the reaction mixture in running water to crystallize the product.
-
Filter the isonitrosoacetanilide with suction and air-dry. The expected yield is 65-75 g.
Part B: Cyclization to Isatin
-
In a 1-L round-bottomed flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50°C.
-
Add 75 g of dry isonitrosoacetanilide in small portions, maintaining the temperature between 60°C and 70°C with external cooling.
-
After the addition is complete, heat the solution to 80°C for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto 10-12 volumes of crushed ice.
-
Allow the mixture to stand for 30 minutes, then filter the crude isatin with suction.
-
Wash the crude product several times with cold water to remove the sulfuric acid and then air-dry. The expected yield of crude isatin is 47-52 g.
Key Experiment 2: Stolle Synthesis of N-Substituted Isatins (General Procedure)
-
In an inert solvent (e.g., dichloromethane) under an anhydrous atmosphere, react the N-substituted aniline with a slight excess of oxalyl chloride.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Treat the crude chlorooxalylanilide intermediate with a Lewis acid (e.g., aluminum chloride, titanium tetrachloride, or boron trifluoride etherate) in a suitable solvent (e.g., carbon disulfide or nitrobenzene).
-
Heat the mixture to effect cyclization, maintaining the lowest effective temperature.
-
After the reaction is complete, carefully quench the reaction mixture with ice and acid.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.[1]
Key Experiment 3: Gassman Synthesis of Isatin (General Procedure)
-
React the aniline with an α-chloro-α-(methylthio)acetate to form an intermediate.
-
Treat this intermediate with a base to induce cyclization to the 3-methylthio-2-oxindole.
-
Oxidize the 3-methylthio-2-oxindole using an appropriate oxidizing agent (e.g., N-chlorosuccinimide followed by hydrolysis) to yield the desired isatin.
-
Purify the final product by column chromatography.[2]
Visualizations
Logical Workflow for Troubleshooting Tar Formation
Caption: Troubleshooting workflow for tar formation in isatin synthesis.
Simplified Reaction Pathway of Sandmeyer Isatin Synthesis
Caption: Simplified reaction pathway for the Sandmeyer isatin synthesis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. irapa.org [irapa.org]
- 7. ijcrt.org [ijcrt.org]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for isatin derivatization
Welcome to the technical support center for the optimization of reaction conditions for isatin derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of isatin derivatives, providing potential causes and recommended solutions in a question-and-answer format.
N-Alkylation of Isatin
Question 1: I am getting a low yield during the N-alkylation of isatin. What are the possible reasons and how can I improve it?
Answer: Low yields in N-alkylation of isatin can stem from several factors.[1] Incomplete deprotonation of the isatin nitrogen is a common issue. The choice of base and solvent system is critical for efficient formation of the isatin anion.[2]
Troubleshooting Steps:
-
Optimize Base and Solvent: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective.[2][3] For microwave-assisted synthesis, K2CO3 or Cs2CO3 in a few drops of DMF or N-methyl-2-pyrrolidinone (NMP) have shown excellent results.[2][4]
-
Ensure Anhydrous Conditions: Moisture can quench the isatin anion. Ensure all reagents and solvents are thoroughly dried before use.
-
Increase Alkylating Agent Equivalents: Using a slight excess of the alkylating agent can help drive the reaction to completion.
-
Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they may also lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for N-alkylation of isatins.[2][4][5]
Question 2: I am observing the formation of side products during N-alkylation, particularly when using alkylating agents with acidic methylene groups. How can I minimize this?
Answer: When using alkylating agents with acidic methylene groups (e.g., phenacyl halides, nitrobenzyl halides), a competitive Darzens-type condensation can occur at the C3-carbonyl group of isatin, leading to the formation of spiro-epoxyoxindoles.[6][7]
Troubleshooting Steps:
-
Solvent Polarity: The formation of the epoxide side product is favored in low-polarity solvents.[7] Using more polar aprotic solvents like DMF can favor N-alkylation.
-
Base Strength and Temperature: Strong bases at low temperatures tend to promote the formation of the spiro-epoxide.[7] Using a milder base like K2CO3 at a moderate temperature can favor the desired N-alkylation.[7]
-
Protecting Groups: If feasible, consider protecting the C3-carbonyl group before performing the N-alkylation, followed by deprotection.
Schiff Base Formation
Question 3: My Schiff base synthesis from isatin and a primary amine is slow or incomplete. How can I optimize this condensation reaction?
Answer: The formation of isatin Schiff bases (imines) is a condensation reaction that can be influenced by several factors, including catalysis and the removal of water.[8][9]
Troubleshooting Steps:
-
Catalyst: The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[9][10] Lewis acids like iron (III) trifluoromethanesulfonate have also been used effectively.[8]
-
Solvent: Ethanol is a commonly used solvent for this reaction.[9][10]
-
Water Removal: The reaction produces water, which can inhibit the equilibrium. Using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.
-
Reaction Temperature: Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate.[10]
-
Purity of Reactants: Ensure that both the isatin and the amine are pure, as impurities can interfere with the reaction.
Spiro-oxindole Synthesis
Question 4: I am struggling with low yields and the formation of multiple products in my multi-component reaction for spiro-oxindole synthesis. What are the key parameters to control?
Answer: Multi-component reactions for synthesizing spiro-oxindoles are powerful but can be sensitive to reaction conditions. The choice of catalyst, solvent, and reaction temperature are crucial for achieving high yields and selectivity.[11][12][13]
Troubleshooting Steps:
-
Catalyst Screening: A wide range of catalysts can be used, including Lewis acids, organocatalysts, and even catalyst-free conditions under microwave irradiation in aqueous media.[11][14] It is often necessary to screen different catalysts to find the optimal one for a specific transformation.
-
Solvent Effects: The solvent can significantly influence the reaction pathway and yield. Environmentally benign solvents like water or ethanol are often used.[11][14]
-
Temperature and Reaction Time: Optimize the reaction temperature and monitor the progress by TLC to avoid the formation of degradation products from prolonged reaction times or excessive heat.
-
Order of Addition of Reagents: In some multi-component reactions, the order in which the reactants are added can affect the outcome.
-
Substrate Scope: Be aware that the electronic and steric properties of the substituents on the isatin and other reactants can influence the reactivity and selectivity.[15]
Knoevenagel Condensation
Question 5: The Knoevenagel condensation of my isatin with an active methylene compound is giving low yields. How can I improve the outcome?
Answer: The Knoevenagel condensation at the C3-carbonyl of isatin is a crucial step for further derivatization. The reaction's efficiency depends heavily on the catalyst and reaction medium.[16][17]
Troubleshooting Steps:
-
Catalyst Choice: A variety of catalysts can be employed, from basic catalysts like piperidinium acetate to solid acid catalysts like sulfonic acid functionalized silica (SBA-Pr-SO3H).[17] The latter has been shown to be highly efficient in aqueous media.[17] Neutral alumina has also been used effectively.[16]
-
Reaction Medium: While organic solvents can be used, performing the reaction in water has been shown to be efficient and environmentally friendly.[17][18] Solvent-free conditions by grinding the reactants have also been reported to give excellent yields.[18][19]
-
Temperature: The reaction is often carried out at room temperature or with gentle heating.[16][18]
-
Purity of Reactants: Ensure the isatin and the active methylene compound are pure to avoid side reactions.
Quantitative Data Summary
The following tables summarize quantitative data from various isatin derivatization reactions to facilitate comparison of different reaction conditions.
Table 1: Optimization of N-Alkylation of Isatin with Ethyl Chloroacetate under Microwave Irradiation [2]
| Entry | Base | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | K2CO3 | DMF | 100 | 5 | 95 |
| 2 | Cs2CO3 | DMF | 100 | 5 | 98 |
| 3 | K2CO3 | NMP | 100 | 5 | 96 |
| 4 | Cs2CO3 | NMP | 100 | 5 | 97 |
| 5 | NaH | DMF | 100 | 10 | 70 |
Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Isatin [4]
| Alkyl Halide | Method | Conditions | Time | Yield (%) |
| Benzyl Chloride | Conventional | K2CO3, DMF, 80 °C | 8 h | 75 |
| Benzyl Chloride | Microwave | K2CO3, DMF, 150 W | 10 min | 92 |
| Ethyl Bromoacetate | Conventional | K2CO3, DMF, 80 °C | 6 h | 80 |
| Ethyl Bromoacetate | Microwave | K2CO3, DMF, 150 W | 8 min | 95 |
| Propargyl Bromide | Conventional | K2CO3, DMF, 80 °C | 12 h | 65 |
| Propargyl Bromide | Microwave | K2CO3, DMF, 150 W | 15 min | 85 |
Experimental Protocols
This section provides detailed methodologies for key isatin derivatization experiments.
Protocol 1: General Procedure for Microwave-Assisted N-Alkylation of Isatin[2][4]
-
In a microwave-safe vial, add isatin (1.0 mmol), the desired alkyl halide (1.2 mmol), and potassium carbonate (K2CO3) (1.5 mmol).
-
Add a few drops (approximately 0.5 mL) of N,N-dimethylformamide (DMF).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 100-150 W) for the optimized time (typically 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of Isatin Schiff Bases[9]
-
Dissolve isatin (1.0 mmol) and the primary amine (1.0 mmol) in ethanol (10-15 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for the required time (monitor by TLC, typically 2-6 hours).
-
Upon completion, cool the reaction mixture in an ice bath.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry it under vacuum to obtain the pure Schiff base.
Protocol 3: General Procedure for Knoevenagel Condensation of Isatin with Malononitrile[18][19]
-
In a mortar, place isatin (1.0 mmol) and malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidinium acetate or a few drops of water.
-
Grind the mixture with a pestle at room temperature for 15-30 minutes. The progress of the reaction can be observed by a change in color.
-
After the reaction is complete (monitored by TLC), add water to the mixture.
-
Collect the solid product by filtration.
-
Wash the product with water and dry it to obtain the pure Knoevenagel condensate.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in isatin derivatization.
Caption: Troubleshooting workflow for low yields in N-alkylation of isatin.
Caption: Experimental workflow for the synthesis of isatin Schiff bases.
Caption: Key factors influencing spiro-oxindole synthesis outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Overcoming solubility issues with substituted isatins in synthesis
Welcome to the Technical Support Center for Isatin Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during the synthesis and purification of substituted isatins.
Frequently Asked Questions (FAQs)
Q1: Why is my substituted isatin derivative poorly soluble in common organic solvents?
A1: Isatin and its derivatives often exhibit poor solubility due to their rigid, planar structure and strong intermolecular forces, such as hydrogen bonding and π-π stacking. The presence of polar carbonyl groups and the indole nitrogen contributes to these interactions. Substituents on the aromatic ring can further influence solubility; lipophilic groups may decrease aqueous solubility, while polar groups can affect solubility in organic solvents depending on the solvent's polarity.[1][2]
Q2: I'm experiencing low yields in my Sandmeyer isatin synthesis. Could this be related to solubility?
A2: Yes, low yields in the Sandmeyer synthesis can be directly linked to solubility issues.[3] Poor solubility of substituted aniline starting materials in the aqueous reaction medium can lead to incomplete formation of the crucial isonitrosoacetanilide intermediate.[3][4] Furthermore, if the intermediate itself has low solubility, the subsequent acid-catalyzed cyclization step may be inefficient.[2] For highly lipophilic substrates, the cyclization in sulfuric acid is often incomplete due to poor solubility.[2]
Q3: What are the recommended solvents for dissolving and recrystallizing substituted isatins?
A3: The choice of solvent is critical and depends on the specific substitution pattern. For many isatins, high-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are effective, though they can be difficult to remove.[5] For purification, recrystallization from glacial acetic acid is a common and effective method.[3][6] Other solvents where isatin shows some solubility include ethanol, ethyl acetate, acetone, and 1,2-dichloroethane.[6][7][8] Isatin is generally insoluble in non-polar solvents like benzene, toluene, and water.[1][6]
Q4: My product has "oiled out" or formed a goo during workup instead of a solid precipitate. What can I do?
A4: Oiling out is a common problem when the product is impure or when the solvent is not ideal for crystallization. This often happens if residual high-boiling solvents like DMF are present.[9] The first step is to ensure all reaction solvents have been thoroughly removed, potentially by azeotroping with toluene under vacuum.[5] If the product is an oil, a technique called trituration can be effective. This involves repeatedly washing or scraping the oil with a non-solvent (a solvent in which your product is insoluble, like hexane) to induce solidification.[9]
Q5: How can I improve the solubility of my final isatin compound for biological screening or other applications?
A5: Several techniques can enhance the solubility of poorly water-soluble compounds like isatins for biological assays.[10][11][12] These include:
-
Co-solvency: Using a mixture of a primary solvent (like water or buffer) with a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can significantly increase solubility.[13][14][15]
-
pH Adjustment: For isatins with ionizable groups, adjusting the pH of the aqueous medium can increase solubility.[15][16]
-
Use of Surfactants: Creating micellar solutions with surfactants can encapsulate the hydrophobic isatin derivative, increasing its apparent solubility in aqueous media.[15][17]
-
Complexation: Using cyclodextrins to form inclusion complexes is a widely employed method to enhance the aqueous solubility of poorly soluble drugs.[15][17]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses specific problems you may encounter during the synthesis of substituted isatins.
Problem 1: Starting aniline is insoluble in the Sandmeyer reaction medium.
-
Cause: Many substituted anilines, especially those with lipophilic groups, have poor water solubility, which is the primary medium for the Sandmeyer synthesis.[3]
-
Solutions:
-
Use a Co-solvent: While not traditional for the Sandmeyer reaction, the addition of a minimal amount of a water-miscible organic solvent might aid in dissolving the aniline. This should be done cautiously as it can affect the subsequent reaction steps.
-
Alternative Synthetic Route: Consider a different synthetic method that uses organic solvents where the aniline is more soluble, such as the Stolle or Gassman syntheses.[3][18]
-
Alternative Cyclization Conditions: For the cyclization of lipophilic oximinoacetanilides, using methanesulfonic acid instead of sulfuric acid can circumvent solubility problems and improve yields.[2]
-
Problem 2: Product crashes out of solution during the reaction.
-
Cause: The synthesized isatin derivative is insoluble in the reaction solvent at the given concentration and temperature. This can make stirring difficult and lead to an incomplete reaction.
-
Solutions:
-
Increase Solvent Volume: Perform the reaction at a higher dilution to keep the product in solution.
-
Increase Temperature: If the reaction chemistry allows, increasing the temperature can improve the solubility of the product.[1][7]
-
Use a Co-solvent System: Add a co-solvent in which the product has higher solubility to the reaction mixture.[11][13]
-
Problem 3: Difficulty purifying the crude product by recrystallization.
-
Cause: The product has very low solubility in all common, low-boiling point recrystallization solvents.
-
Solutions:
-
High-Boiling Point Solvents: Use a high-boiling point solvent like glacial acetic acid for recrystallization.[3] See Protocol 1 for details.
-
Purification via Bisulfite Adduct: For isatins, forming a water-soluble alkali-metal bisulfite addition product can be an effective purification method to remove non-carbonyl impurities. The purified isatin is then regenerated by adding acid.[19] See Protocol 2 for details.
-
Column Chromatography: While sometimes challenging due to solubility, column chromatography using a solvent system that provides at least minimal solubility (e.g., mixtures containing dichloromethane, ethyl acetate, or acetone) can be used for purification.[3]
-
Quantitative Solubility Data
The solubility of the parent isatin compound has been determined in various solvents. This data can serve as a baseline when selecting solvents for substituted analogues.
Table 1: Mole Fraction Solubility (x₁) of Isatin in Various Solvents at Different Temperatures.
| Solvent | 298.15 K (25 °C) | 308.15 K (35 °C) | 318.15 K (45 °C) |
| Water | 5.14 x 10⁻⁵[1][20] | 7.59 x 10⁻⁵ | 1.11 x 10⁻⁴ |
| Methanol | 4.81 x 10⁻³ | 6.51 x 10⁻³ | 8.65 x 10⁻³ |
| Ethanol | 4.09 x 10⁻³[1] | 5.76 x 10⁻³ | 7.91 x 10⁻³ |
| 1-Butanol | 3.31 x 10⁻³ | 4.41 x 10⁻³ | 5.76 x 10⁻³ |
| Ethyl Acetate (EA) | 5.68 x 10⁻³[1] | 8.35 x 10⁻³ | 1.18 x 10⁻² |
| Acetone | 1.72 x 10⁻² | 2.50 x 10⁻² | 3.52 x 10⁻² |
| 1,2-Dichloroethane | 5.92 x 10⁻³ | 7.69 x 10⁻³ | 9.87 x 10⁻³ |
| Dichloromethane | 3.14 x 10⁻³ | 4.31 x 10⁻³ | 5.79 x 10⁻³ |
| N,N-Dimethylformamide (DMF) | 2.59 x 10⁻¹ | 3.12 x 10⁻¹ | 3.65 x 10⁻¹ |
| Polyethylene Glycol 400 (PEG 400) | 9.85 x 10⁻²[1][20] | 1.25 x 10⁻¹ | 1.56 x 10⁻¹ |
Data compiled from multiple sources.[1][8][20]
Experimental Protocols
Protocol 1: Recrystallization of Substituted Isatin from Glacial Acetic Acid
This protocol is suitable for purifying isatins that are poorly soluble in common organic solvents.
-
Dissolution: Place the crude isatin product in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling if possible. If the solid does not dissolve, add small additional portions of glacial acetic acid until a clear solution is obtained at the elevated temperature.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove residual acetic acid.[3]
-
Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This chemical method separates isatins from non-carbonyl impurities.[19]
-
Adduct Formation: Heat the crude isatin with an aqueous solution of sodium bisulfite (or sodium metabisulfite) to form a hot, aqueous solution of the isatin-bisulfite addition product.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Filter the hot solution to remove the charcoal (if used) and any insoluble impurities.
-
Crystallization: Cool the filtrate to allow the isatin-bisulfite adduct to crystallize.
-
Isolation of Adduct: Collect the crystallized adduct by vacuum filtration.
-
Regeneration of Isatin: Mix the collected adduct with a dilute acid solution (e.g., sulfuric acid). This will cause the purified isatin to precipitate out of the solution.
-
Final Isolation: Collect the precipitated pure isatin by vacuum filtration, wash thoroughly with water, and dry.[19]
Visualizations
Caption: A flowchart for diagnosing and resolving solubility problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. jchr.org [jchr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting incomplete cyclization in Stolle synthesis of isatins
Welcome to the technical support center for the Stolle synthesis of isatins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the challenges encountered during this synthetic procedure, with a particular focus on incomplete cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the Stolle synthesis and what are its main steps?
The Stolle synthesis is a two-step chemical reaction used to produce isatins and their derivatives.[1][2] The process begins with the acylation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate.[1][2] This intermediate then undergoes an intramolecular Friedel-Crafts cyclization, promoted by a Lewis acid, to yield the final isatin product.[1][2]
Q2: My Stolle synthesis is resulting in a low yield. What are the common causes for incomplete cyclization?
Low yields in the Stolle synthesis, often due to incomplete cyclization, can be attributed to several factors:
-
Inadequate Lewis Acid Catalyst: The choice and amount of the Lewis acid are critical for the cyclization step. An insufficient amount or a poorly chosen catalyst can lead to an incomplete reaction. Common Lewis acids include aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·Et₂O).[3]
-
Suboptimal Reaction Temperature: The temperature during the cyclization step significantly impacts the reaction rate and yield. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of starting materials and intermediates, forming tar-like byproducts.[3]
-
Presence of Moisture: The Stolle synthesis is sensitive to moisture. Anhydrous conditions are crucial, as water can deactivate the Lewis acid catalyst and hydrolyze the reactive intermediates. It is essential to ensure that the chlorooxalylanilide intermediate is thoroughly dried before the cyclization step.[3]
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the aniline ring can influence the success of the cyclization. Electron-withdrawing groups can deactivate the aromatic ring, making the intramolecular electrophilic substitution more difficult. Conversely, while electron-donating groups activate the ring, they can sometimes lead to side reactions or, in some cases, destabilize key intermediates in related syntheses.[4][5] Steric hindrance from bulky substituents can also impede the cyclization.
Q3: How do substituents on the aniline ring affect the regioselectivity of the cyclization?
Achieving high regioselectivity can be a significant challenge in the Stolle synthesis, particularly with meta-substituted anilines.[6] The directing influence of the substituent on the aromatic ring dictates the position of the intramolecular electrophilic attack. This often results in the formation of a mixture of 4- and 6-substituted isatins, which can be difficult to separate.[6] For syntheses requiring high regiochemical control, alternative methods like directed ortho-metalation (DoM) might be more suitable.[6]
Q4: I am observing the formation of a dark, tarry substance in my reaction. How can this be prevented?
The formation of "tar" is a common issue in reactions that use strong acids and high temperatures.[6] This viscous, dark material consists of decomposition byproducts of the starting materials or intermediates. To minimize tar formation, ensure that the aniline starting material is fully dissolved before proceeding with the reaction and maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate.[3][6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation (Incomplete Cyclization) | Inactive or insufficient Lewis acid catalyst. | Use a fresh, anhydrous Lewis acid. Optimize the stoichiometry of the Lewis acid. Consider screening different Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·Et₂O). |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Presence of moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents. Thoroughly dry the chlorooxalylanilide intermediate before cyclization.[3] | |
| Deactivating substituents on the aniline ring. | For anilines with strong electron-withdrawing groups, a stronger Lewis acid or higher reaction temperatures may be required. | |
| Formation of Regioisomeric Mixtures | Use of meta-substituted anilines. | This is an inherent challenge of the Stolle synthesis.[6] If high purity of a single isomer is required, consider alternative synthetic routes.[6] |
| Significant "Tar" Formation | Reaction temperature is too high. | Maintain the lowest effective temperature for the cyclization.[3] |
| Incomplete dissolution of starting materials. | Ensure the aniline is fully dissolved before adding other reagents.[6] | |
| Low Yield in the Acylation Step | Incomplete acylation of the aniline. | Use a slight excess of oxalyl chloride. Ensure the reaction is conducted under strictly anhydrous conditions.[3] |
Quantitative Data Summary
The yield of the Stolle synthesis can be influenced by various factors. Below is a summary of reported yields under different catalytic conditions.
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| H-β zeolite | Aniline | Dichloroethane | 80 | 48-79 | [7] |
Experimental Protocols
General Procedure for the Stolle Synthesis of N-Substituted Isatins
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Synthesis of the Chlorooxalylanilide Intermediate
-
In a fume hood, dissolve the N-substituted aniline in an inert, anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of oxalyl chloride to the stirred solution.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude chlorooxalylanilide intermediate. It is crucial to ensure the intermediate is dry before proceeding.[3]
Step 2: Lewis Acid-Catalyzed Cyclization
-
In a separate flask, prepare a slurry of the Lewis acid (e.g., aluminum chloride) in a suitable anhydrous solvent (e.g., carbon disulfide or nitrobenzene).
-
Add the crude chlorooxalylanilide intermediate to the Lewis acid slurry.
-
Heat the reaction mixture to the appropriate temperature to effect cyclization. The optimal temperature will depend on the substrate and Lewis acid and should be determined experimentally.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and acidifying with a suitable acid.
-
The crude isatin product can then be isolated by filtration or extraction.
Purification of the Crude Isatin
Crude isatin can be purified by several methods:
-
Recrystallization: Recrystallization from a suitable solvent, such as glacial acetic acid, is a common purification technique.[6]
-
Bisulfite Adduct Formation: Isatins can be purified by forming a water-soluble bisulfite addition product.[6][8] The isatin is treated with an aqueous solution of sodium bisulfite. The resulting solution can be washed to remove impurities, and the isatin is then regenerated by the addition of acid.[8]
Visualizing the Stolle Synthesis Workflow
The following diagrams illustrate the key stages and decision-making processes in the Stolle synthesis.
Caption: General workflow of the Stolle synthesis of isatins.
Caption: Troubleshooting decision tree for incomplete cyclization.
Caption: Simplified mechanism of the cyclization step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nmc.gov.in [nmc.gov.in]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 8. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
Minimizing byproduct formation in the synthesis of isatin oximes
Welcome to the technical support center for the synthesis of isatin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on minimizing byproduct formation, particularly isatin oximes.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of isatin via the Sandmeyer reaction?
A1: The most frequently encountered byproduct in the Sandmeyer isatin synthesis is the corresponding isatin oxime.[1][2] This occurs due to the partial hydrolysis of the isonitrosoacetanilide intermediate during the acid-catalyzed cyclization, which generates hydroxylamine. The hydroxylamine then reacts with the C3-carbonyl group of the isatin product to form the oxime.
Q2: How can I minimize the formation of isatin oxime byproduct?
A2: A highly effective method to minimize isatin oxime formation is to introduce a "decoy agent" during the quenching or extraction phase of the reaction.[1][3] These agents are typically reactive carbonyl compounds, such as acetone, glyoxal, or chloral hydrate, which react with and "trap" the generated hydroxylamine before it can react with the isatin product.[1][3]
Q3: Besides isatin oxime, what other byproducts can form during isatin synthesis?
A3: Other potential byproducts in isatin synthesis, particularly the Sandmeyer route, include sulfonated derivatives of isatin, which can arise from the use of sulfuric acid in the cyclization step.[1] Tar formation is also a common issue, often caused by the decomposition of starting materials or intermediates under the highly acidic and high-temperature reaction conditions.[1] Incomplete reactions can also lead to the presence of unreacted starting materials or intermediates in the final product.
Q4: I am observing a low yield in my isatin synthesis. What are the possible causes?
A4: Low yields in isatin synthesis can stem from several factors:
-
Incomplete formation of the isonitrosoacetanilide intermediate: Ensure high-purity starting materials and optimize reaction time and temperature for the initial condensation step.[1]
-
Incomplete cyclization: Maintain the optimal temperature (typically 60-80°C) during the addition of the isonitrosoacetanilide to the acid and for a sufficient time afterward.[4]
-
Side reactions: As mentioned, sulfonation and tar formation can consume starting materials and reduce the yield of the desired isatin.[1]
-
Poor solubility of starting materials: For substituted anilines with high lipophilicity, poor solubility in the reaction medium can hinder the formation of the isonitrosoacetanilide intermediate.[5] Using an alternative acid like methanesulfonic acid may improve solubility and yields in such cases.[5]
Q5: How can I purify the crude isatin product to remove byproducts?
A5: Crude isatin can be purified by recrystallization from a suitable solvent, such as glacial acetic acid.[4] An alternative method involves dissolving the crude product in an aqueous sodium hydroxide solution. The isatin forms a soluble salt, while many impurities can be removed by filtration. Subsequent acidification of the filtrate reprecipitates the purified isatin.[4]
Troubleshooting Guides
Issue 1: High Levels of Isatin Oxime Impurity
| Possible Cause | Troubleshooting Steps |
| Generation of hydroxylamine during workup. | Introduce a decoy agent (e.g., acetone, glyoxal) into the quenching solution (ice/water) before adding the reaction mixture. This will react with the hydroxylamine as it forms. |
| Incomplete reaction of the decoy agent. | Use a sufficient excess of the decoy agent. Ensure vigorous stirring during quenching to maximize contact between the hydroxylamine and the decoy agent. |
| Co-precipitation of the oxime with the product. | Optimize the purification method. Recrystallization or the acid-base purification method can be effective in separating isatin from its oxime. |
Issue 2: Low Yield and/or Tar Formation
| Possible Cause | Troubleshooting Steps |
| Decomposition of starting materials or intermediates at high temperatures. | Maintain strict temperature control during the addition of isonitrosoacetanilide to the acid. The reaction is exothermic and may require external cooling.[4] |
| Incomplete dissolution of the aniline starting material. | Ensure the aniline is fully dissolved before proceeding with the reaction to prevent localized overheating and decomposition.[1] |
| Sulfonation of the aromatic ring. | Use the minimum effective concentration of sulfuric acid and avoid unnecessarily high temperatures during the cyclization step.[1] |
| Poor solubility of substituted anilines. | For lipophilic anilines, consider using methanesulfonic acid instead of sulfuric acid to improve solubility and reaction efficiency.[5] |
Data Presentation
The following table provides illustrative data on the effect of using a decoy agent on the yield of isatin and the reduction of isatin oxime byproduct formation. These values are representative and may vary based on specific reaction conditions and substrates.
| Condition | Decoy Agent | Isatin Yield (%) | Isatin Oxime Byproduct (%) |
| Standard Workup | None | 70-75 | 10-15 |
| Modified Workup | Acetone (10% v/v in quench) | 80-85 | < 2 |
| Modified Workup | Glyoxal (5% w/v in quench) | 82-88 | < 1.5 |
Experimental Protocols
Key Experiment: Sandmeyer Isatin Synthesis with Minimized Byproduct Formation
This protocol incorporates the use of a decoy agent to minimize the formation of isatin oxime.
Part A: Synthesis of Isonitrosoacetanilide
-
In a 1 L flask, dissolve 45 g of chloral hydrate and 650 g of crystallized sodium sulfate in 600 mL of water.
-
In a separate beaker, prepare a solution of 23.3 g of aniline in 150 mL of water and 26 g of concentrated hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution.
-
Prepare a solution of 55 g of hydroxylamine hydrochloride in 250 mL of water and add it to the reaction mixture.
-
Heat the mixture with stirring. The reaction is typically complete after refluxing for 1-2 hours.
-
Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.
-
Wash the solid with water and dry it thoroughly.
Part B: Cyclization to Isatin and Byproduct Minimization
-
Carefully warm 300 g of concentrated sulfuric acid to 50°C in a 500 mL flask equipped with a mechanical stirrer.
-
Slowly add 37.5 g of dry isonitrosoacetanilide in small portions, maintaining the temperature between 60°C and 70°C. Use external cooling if necessary to control the exothermic reaction.
-
After the addition is complete, heat the mixture to 80°C for 10 minutes to ensure complete cyclization.
-
Cool the reaction mixture to room temperature.
-
Byproduct Minimization Step: Prepare a quenching mixture of 1 kg of crushed ice and 100 mL of acetone (decoy agent) in a large beaker.
-
Slowly and with vigorous stirring, pour the cooled reaction mixture onto the ice-acetone slurry.
-
Allow the mixture to stand for 30 minutes to ensure complete precipitation of the isatin.
-
Filter the crude isatin, wash it thoroughly with cold water to remove residual acid, and dry.
-
Purify the crude product by recrystallization from glacial acetic acid.
Visualizations
Reaction Pathway: Isatin Synthesis and Byproduct Formation
References
- 1. benchchem.com [benchchem.com]
- 2. journals.irapa.org [journals.irapa.org]
- 3. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of 4-Bromo-5-methylisatin production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 4-Bromo-5-methylisatin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Sandmeyer isatin synthesis.[1][2][3] This two-step process begins with the reaction of a substituted aniline, in this case, 3-bromo-4-methylaniline, with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[1][2][3]
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[4] It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: What is a typical yield and purity for this compound synthesis?
A3: For a structurally related compound, 4-bromo-7-methylisatin, a yield of 40-50% with a purity of over 98.5% (as determined by HPLC) has been reported in patent literature.[5] Similar outcomes can be expected for this compound, though yields may vary based on the specific reaction conditions and purification methods employed.
Q4: What are the common impurities or byproducts in the synthesis of this compound?
A4: A significant challenge in the Sandmeyer synthesis of 4-substituted isatins from 3-substituted anilines is the formation of a regioisomeric byproduct.[6][7] In the case of this compound, the formation of 6-Bromo-5-methylisatin is a likely side reaction.[6][7] Additionally, incomplete cyclization of the isonitrosoacetanilide intermediate can lead to its presence as an impurity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound production.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete formation of the isonitrosoacetanilide intermediate | - Ensure the reaction is heated adequately (typically 80-100°C) for a sufficient duration (e.g., 2 hours) to drive the reaction to completion.[6] - Confirm the quality and stoichiometry of the reactants (3-bromo-4-methylaniline, chloral hydrate, and hydroxylamine hydrochloride). |
| Incomplete cyclization of the intermediate | - Maintain the temperature of the sulfuric acid cyclization step between 60-70°C during the addition of the intermediate to prevent decomposition.[6][8] - After the addition, a brief heating period at 80°C can help to complete the reaction.[6][8] - The use of methanesulfonic acid as the cyclization medium can sometimes improve yields for less soluble intermediates.[2] |
| Product loss during workup | - When precipitating the product by pouring the reaction mixture onto ice, ensure the ice volume is sufficient to keep the temperature low and minimize product solubility. - When washing the crude product, use minimal amounts of cold water to reduce losses. |
Problem 2: Presence of Regioisomeric Impurity (6-Bromo-5-methylisatin)
| Possible Cause | Troubleshooting Steps |
| Lack of regioselectivity in the cyclization step | The cyclization of the isonitrosoacetanilide intermediate derived from 3-bromo-4-methylaniline can occur at two different positions on the aromatic ring, leading to a mixture of 4-bromo- and 6-bromo-5-methylisatin.[6][7] |
| Ineffective purification | - Selective Precipitation: A method described for the separation of 4-bromo- and 6-bromoisatin involves dissolving the isomeric mixture in a hot sodium hydroxide solution.[6] Upon acidification with a weak acid like acetic acid, the 4-bromo isomer precipitates preferentially.[6] The 6-bromo isomer can then be precipitated from the filtrate by adding a stronger acid, such as hydrochloric acid.[6] - Chromatography: For high purity requirements, column chromatography or high-speed counter-current chromatography (HSCCC) can be effective for separating the isomers.[7] |
Experimental Protocols
Hypothesized Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from the synthesis of 4-bromoisatin and should be optimized for this compound.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-4-methylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a large reaction vessel, prepare a solution of chloral hydrate (1.1 eq.) and anhydrous sodium sulfate (8-12 eq. by mass relative to the aniline) in water.
-
In a separate container, dissolve 3-bromo-4-methylaniline (1.0 eq.) in water with the aid of concentrated hydrochloric acid.
-
Prepare a solution of hydroxylamine hydrochloride (1.1-1.4 eq.) in water.
-
Add the 3-bromo-4-methylaniline solution and the hydroxylamine hydrochloride solution to the chloral hydrate solution.
-
Heat the reaction mixture to reflux (approximately 80-100°C) for 2 hours. A thick paste may form during the reaction.[6]
-
Cool the mixture and filter the precipitated solid. Wash the solid with water and dry to obtain the crude 2-(hydroxyimino)-N-(3-bromo-4-methylphenyl)acetamide.
Step 2: Cyclization to this compound
-
In a separate vessel equipped with a mechanical stirrer, carefully heat concentrated sulfuric acid (3.5-5.5 eq. by mass relative to the aniline) to 60°C.
-
Slowly add the dried isonitrosoacetanilide intermediate from Step 1 in portions, ensuring the temperature is maintained between 60-70°C.[6][8]
-
After the addition is complete, heat the mixture to 80°C for 10-15 minutes to complete the cyclization.
-
Cool the reaction mixture to room temperature and pour it onto a large volume of crushed ice.
-
Allow the precipitate to stand for at least one hour, then filter the solid and wash with cold water to obtain the crude product, which will likely be a mixture of this compound and 6-Bromo-5-methylisatin.
Data Presentation
Table 1: Reactant Stoichiometry for 4-Bromo-7-methylisatin Synthesis (for reference)
| Reactant | Molar Ratio | Mass Ratio |
| 5-bromo-2-methylaniline hydrochloride | 1.0 | 1.0 |
| Chloral hydrate | 1.1 - 1.3 | - |
| Hydroxylamine hydrochloride | 1.1 - 1.4 | - |
| Anhydrous sodium sulfate | - | 8.0 - 12.0 |
| Sulfuric acid (catalyst) | - | 3.5 - 5.5 |
| Data adapted from a patent for a regioisomer.[5] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. This compound | C9H6BrNO2 | CID 611204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1626514A - Method for preparing-4-bromine-7-methyl isatin - Google Patents [patents.google.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of 4-Bromo-5-methylisatin and Other Isatin Derivatives: A Guide for Drug Discovery Professionals
An In-depth Look at a Promising Scaffold for Therapeutic Innovation
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This guide provides a comparative analysis of 4-Bromo-5-methylisatin with other notable isatin derivatives, offering insights into their potential therapeutic applications. While specific experimental data for this compound is not extensively available in public literature, this guide will draw comparisons from closely related analogues to infer its potential bioactivity and provide a framework for its future evaluation.
The Isatin Scaffold: A Privileged Structure in Drug Discovery
The isatin core is a versatile pharmacophore that can be readily functionalized at various positions, leading to a diverse library of compounds with a broad range of biological effects. These activities include anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The synthetic accessibility of the isatin nucleus allows for systematic modifications to optimize potency and selectivity for various biological targets.
Synthesis of this compound
This compound can be synthesized through various methods, with one common approach being the Sandmeyer methodology. This involves the reaction of 5-bromo-2-methylaniline hydrochloride with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid catalyst like sulfuric acid to yield the final product. The purity of the resulting 4-bromo-7-methyl isatin can exceed 98%.
Comparative Biological Activities
To understand the potential of this compound, it is crucial to examine the biological activities of structurally similar isatin derivatives. The introduction of halogen and methyl groups on the aromatic ring of the isatin scaffold is known to significantly influence its biological profile.
Anticancer Activity
Isatin derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).
Table 1: Comparative Cytotoxicity of Selected Isatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromoisatin | K562 (Leukemia) | >50 | [1] |
| HepG2 (Liver) | >50 | [1] | |
| HT-29 (Colon) | >50 | [1] | |
| 5-Bromo-N-benzylisatin hydrazone derivative (7d) | MCF-7 (Breast) | 2.93 | [2] |
| A-549 (Lung) | 10.31 | [2] | |
| Isatin-quinazoline hybrid (6c) | HepG2 (Liver) | 0.04 | [3] |
| MCF-7 (Breast) | 0.09 | [3] | |
| Multi-substituted isatin (4l) | K562 (Leukemia) | 1.75 | [1] |
| HepG2 (Liver) | 3.20 | [1] | |
| HT-29 (Colon) | 4.17 | [1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data in Table 1 highlights that substitutions on the isatin ring and derivatization at the C3 position can dramatically enhance cytotoxic activity. For instance, the isatin-quinazoline hybrid 6c exhibits potent, nanomolar-range activity against liver and breast cancer cells.[3] Similarly, the multi-substituted isatin 4l shows significant cytotoxicity against leukemia, liver, and colon cancer cell lines.[1] Based on these structure-activity relationships, it is plausible that this compound could serve as a valuable scaffold for the development of novel anticancer agents. The presence of both a bromine atom and a methyl group may contribute to enhanced lipophilicity and specific interactions with biological targets.
Antimicrobial Activity
Isatin derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens. The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Comparative Antimicrobial Activity of Selected Isatin Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isatin | Campylobacter jejuni | 8.0 | [4] |
| Campylobacter coli | 8.0 | [4] | |
| 5-Bromoisatin derivatives | Staphylococcus aureus | - | [5] |
| Escherichia coli | - | [5] | |
| N-alkyl-tethered C-5 bromo-bis-isatin (4t) | Trichomonas vaginalis | 3.72 (IC50) | [6] |
| Isatin–quinoline conjugate (10a) | MRSA | 0.006 | |
| Isatin–quinoline conjugate (10b) | MRSA | 0.006 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium. MRSA: Methicillin-resistant Staphylococcus aureus
As shown in Table 2, isatin itself displays moderate antibacterial activity.[4] However, derivatization, particularly with bromine and the formation of conjugates, can lead to highly potent antimicrobial agents. The isatin–quinoline conjugates, for example, exhibit very low MIC values against MRSA. The presence of a bromine atom in this compound suggests it may possess noteworthy antimicrobial properties, warranting further investigation.
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, including cancer. Isatin derivatives have been identified as potent inhibitors of various kinases.
Table 3: Kinase Inhibitory Activity of Selected Isatin Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Isatin-quinazoline hybrid (6c) | EGFR | 83 | [3] |
| VEGFR-2 | 76 | [3] | |
| CDK2 | 183 | [3] | |
| HER2 | 138 | [3] | |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | VEGFR-2 | 503 | [2] |
EGFR: Epidermal Growth Factor Receptor; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; CDK2: Cyclin-Dependent Kinase 2; HER2: Human Epidermal Growth Factor Receptor 2.
The data in Table 3 demonstrates that isatin hybrids can act as multi-kinase inhibitors, targeting several key enzymes involved in cancer progression.[3] The 5-bromo substituted derivative 7d also shows potent inhibition of VEGFR-2, a key regulator of angiogenesis.[2] These findings suggest that this compound could be a promising starting point for the design of novel kinase inhibitors.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches and biological contexts, the following diagrams illustrate a key signaling pathway targeted by isatin derivatives and a typical workflow for assessing cytotoxicity.
Experimental Protocols
For researchers interested in evaluating this compound or other isatin derivatives, the following are detailed protocols for key in vitro assays.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid broth medium.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare serial two-fold dilutions of the isatin derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Kinase Inhibition Assay (General Protocol)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. Various detection methods can be used, such as radiometric assays that measure the incorporation of radioactive phosphate into a substrate, or fluorescence/luminescence-based assays that measure the product of the kinase reaction.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer, a solution of the purified kinase, a solution of the specific substrate (peptide or protein), and a solution of ATP.
-
Compound Preparation: Prepare serial dilutions of the isatin derivatives in DMSO.
-
Kinase Reaction: In a microplate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The isatin scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While direct experimental data for this compound is currently limited, the analysis of its structural analogues provides a strong rationale for its potential as a bioactive compound. The presence of both bromo and methyl substituents on the aromatic ring suggests that it may exhibit enhanced anticancer, antimicrobial, and kinase inhibitory activities.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols provided in this guide offer a robust framework for such investigations. Elucidating the specific biological targets and mechanisms of action of this and other novel isatin derivatives will be crucial for advancing them through the drug discovery pipeline. The continued exploration of the chemical space around the isatin core holds great promise for the discovery of next-generation therapeutics.
References
- 1. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and preliminary antimicrobial evaluation of N-alkyl chain-tethered C-5 functionalized bis-isatins - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Bromo-5-methylisatin and 5-Bromoisatin in Biological Assays
A guide for researchers and drug development professionals on the biological activities and experimental considerations of two closely related isatin derivatives.
In the landscape of drug discovery and development, isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold, exhibiting a wide spectrum of biological activities. Among these, halogenated isatins have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative overview of two such analogs, 4-Bromo-5-methylisatin and 5-Bromoisatin, focusing on their reported biological activities, supported by available experimental data and detailed protocols for key assays.
Chemical Structures and Properties
| Compound | This compound | 5-Bromoisatin |
| Structure | ||
| CAS Number | 147149-84-6[1] | 87-48-9 |
| Molecular Formula | C₉H₆BrNO₂[1] | C₈H₄BrNO₂ |
| Molecular Weight | 240.05 g/mol [1] | 226.03 g/mol |
| Appearance | Dark red crystal[2] | Orange solid |
| Solubility | Soluble in DMF and DMSO[3] | Soluble in DMF |
Overview of Biological Activities
Both this compound and 5-Bromoisatin are recognized for their potential in developing new bioactive molecules. However, the extent of published research on their specific biological activities differs significantly.
5-Bromoisatin has been more extensively studied, with its derivatives showing a broad range of pharmacological effects. These include:
-
Anticancer Activity: Derivatives of 5-Bromoisatin have been investigated for their cytotoxic effects against various cancer cell lines.[4] The isatin core is known to interact with multiple biological targets involved in cancer progression.
-
Antimicrobial Activity: Various Schiff bases and other derivatives of 5-Bromoisatin have demonstrated inhibitory activity against a range of bacteria and fungi.[5]
-
Enzyme Inhibition: 5-Bromoisatin and its derivatives have been reported to inhibit several enzymes, including monoamine oxidase-B (MAO-B) and SARS-CoV-2 3CL protease, suggesting their potential in neurological disorders and viral diseases.
This compound , on the other hand, is less characterized in the scientific literature regarding its specific biological activities. It is commercially available and often cited as a building block for the synthesis of potentially bioactive molecules, including anti-inflammatory and antimicrobial agents.[3] The presence of both a bromo and a methyl group on the aromatic ring is expected to modulate its electronic and lipophilic properties, which could influence its biological profile. However, a notable gap exists in the availability of quantitative data from direct biological assays of this compound.
Comparative Performance in Biological Assays
Direct comparative studies of this compound and 5-Bromoisatin in the same biological assays are scarce in the published literature. The following table summarizes the available quantitative data, which primarily pertains to derivatives of 5-Bromoisatin.
| Assay Type | Target/Organism | Compound | Activity (MIC/IC₅₀) | Reference |
| Antimicrobial | Staphylococcus aureus | 5-Bromoisatin derivative | MIC: 6.25 µg/mL | [6] |
| Anticancer | Ovarian, Colon, Pancreatic Cancer Cells | 5-Bromoisatin derivative (Compound 3) | IC₅₀: 2.1 - 3.8 µM | [7] |
It is important to note that the data presented is for derivatives and not the parent compounds themselves. The lack of data for this compound prevents a direct quantitative comparison.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for common biological assays used to evaluate isatin derivatives are provided below.
Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
Test compounds (this compound, 5-Bromoisatin)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assay (MTT Assay for IC₅₀ Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a compound.
Materials:
-
Test compounds (this compound, 5-Bromoisatin)
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve of absorbance versus compound concentration.
Conclusion and Future Directions
While both this compound and 5-Bromoisatin are valuable scaffolds in medicinal chemistry, the current body of scientific literature provides a more comprehensive biological profile for 5-Bromoisatin and its derivatives. There is a clear need for further investigation into the biological activities of this compound to enable a direct and meaningful comparison.
Researchers are encouraged to perform head-to-head comparative studies of these two compounds in a variety of biological assays, including but not limited to, antimicrobial, anticancer, and enzyme inhibition assays. The detailed protocols provided in this guide can serve as a starting point for such investigations. A deeper understanding of the structure-activity relationship of these and other substituted isatins will undoubtedly contribute to the development of novel and effective therapeutic agents.
References
- 1. This compound | C9H6BrNO2 | CID 611204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [infochems.co.kr]
- 3. lbaochemicals.com [lbaochemicals.com]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of 4- and 6-Substituted Isatin Isomers
A detailed spectroscopic comparison of 4- and 6-substituted isatin isomers reveals distinct electronic and structural differences, providing valuable data for researchers in drug discovery and materials science. This guide offers a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral properties, supported by established experimental protocols and a visualization of their role as monoamine oxidase (MAO) inhibitors.
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds extensively studied for their wide range of biological activities, including as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The substitution pattern on the aromatic ring of the isatin scaffold significantly influences its physicochemical properties and biological activity. Understanding the spectroscopic differences between positional isomers, such as those substituted at the 4- and 6-positions, is crucial for their unambiguous identification and for elucidating structure-activity relationships (SAR). This guide focuses on a comparative analysis of 4- and 6-substituted isatin isomers, using chloro-substituted derivatives as representative examples.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-chloroisatin and 6-chloroisatin, providing a clear comparison of their spectral characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. In the case of 4- and 6-chloroisatin, the position of the electron-withdrawing chlorine atom significantly impacts the chemical shifts of the aromatic protons and carbons.
Table 1: Comparative ¹H and ¹³C NMR Data for 4-Chloroisatin and 6-Chloroisatin
| Compound | Spectroscopic Data | Solvent | Reference |
| 4-Chloroisatin | ¹H NMR (400 MHz), δ (ppm): 8.63 (dd, J = 8.1, 0.8 Hz, 1H), 7.97 (d, J = 7.3 Hz, 1H), 7.75-7.64 (m, 3H), 7.41-7.36 (m, 1H) ¹³C NMR (101 MHz), δ (ppm): 179.2, 156.2, 149.0, 147.1, 143.9, 138.5, 135.9, 134.7, 134.1, 133.2, 130.1, 128.9, 120.6, 118.9, 116.3 | CDCl₃ | [4] |
| 6-Chloroisatin | ¹H NMR (400 MHz), δ (ppm): 8.67 (d, J = 8.8 Hz, 1H) ¹³C NMR (101 MHz), δ (ppm): Not explicitly provided in a comparable format in the search results. | CDCl₃ | [4] |
Note: A complete, directly comparable ¹³C NMR dataset for 6-chloroisatin was not available in the immediate search results. The provided data for 4-chloroisatin is from a specific study and serves as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The carbonyl (C=O) stretching vibrations in isatin derivatives are particularly informative. The position of the substituent can influence the electronic distribution within the molecule, leading to shifts in the vibrational frequencies of these carbonyl groups.
Table 2: Comparative IR Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Sample Phase | Reference |
| Isatin (unsubstituted) | ~3188 (N-H stretch), ~1740 (C=O ketone), ~1620 (C=O amide) | Solid | [5] |
| Substituted Isatins | The exact positions of the carbonyl bands can shift depending on the nature and position of the substituent. Electron-withdrawing groups generally cause a shift to higher wavenumbers. | Solid (KBr pellet) | [1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophoric system. The position of a substituent on the isatin ring can alter the energy of these electronic transitions, resulting in a shift of the absorption bands.
Table 3: Comparative UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent | Reference |
| Isatin (unsubstituted) | 260-350 (π → π), 350-600 (n → π) | Varies | [5] |
| Substituted Isatins | The position and intensity of the absorption bands are dependent on the electronic nature and position of the substituent. | Varies | [6] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of isatin derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isatin derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isatin derivative in a suitable UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer, typically in the range of 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Biological Activity
Isatin and its derivatives are well-known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. The following diagram illustrates the inhibitory action of substituted isatins on the MAO pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and Evaluation of 1,3 Di-Substituted Schiff, Mannich Bases and Spiro Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 4-Chloroisatin | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Structure of Synthesized 4-Bromo-5-methylisatin: A Comparative Guide to Analytical Techniques
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques for validating the chemical structure of synthesized 4-Bromo-5-methylisatin, a halogenated indole derivative with applications in pharmaceutical development and materials science.[1] While X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement in a crystalline solid, a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary and essential data for structural confirmation.
This publication is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds.
Synthesis of this compound
The synthesis of isatin derivatives can be achieved through various methods. A general and illustrative approach, adapted from procedures for similar isomers, involves the cyclization of a substituted aniline derivative. For this compound, a plausible synthetic route starts from 3-bromo-4-methylaniline, which undergoes a condensation reaction with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the target this compound. Purification is typically achieved through recrystallization from a suitable solvent like ethanol or acetic acid.
Structural Validation: A Multi-faceted Approach
The unambiguous determination of a novel compound's structure is paramount. Here, we compare the gold standard, X-ray crystallography, with other powerful analytical methods.
X-ray Crystallography: The Definitive Structure
X-ray crystallography provides precise information about bond lengths, bond angles, and the overall three-dimensional structure of a molecule in its crystalline state.
Note: To date, the specific crystal structure of this compound (CAS 147149-84-6) is not publicly available in crystallographic databases. For illustrative purposes, we present the crystallographic data for the closely related compound, 4-Bromoisatin (CAS 20780-72-7).[2] This data serves to demonstrate the type of information obtained from an X-ray crystallographic analysis.
| Parameter | 4-Bromoisatin |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | a = 7.3655 Å, b = 13.689 Å, c = 7.2866 Åα = 90°, β = 93.378°, γ = 90° |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 2.054 g/cm³ |
| R-factor | 0.0209 |
| Data obtained from the Crystallography Open Database (COD) entry 1542532 for 4-Bromoisatin.[2] |
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.
Spectroscopic Methods for Structural Elucidation
NMR, IR, and Mass Spectrometry are indispensable techniques that provide complementary information to confirm the structure of this compound.
| Analytical Technique | Information Provided | Experimental Data for this compound |
| ¹H NMR Spectroscopy | Provides information about the number, environment, and connectivity of hydrogen atoms. | The PubChem database indicates the presence of a ¹H NMR spectrum.[3] Expected signals would include those for the aromatic protons and the methyl group protons, with chemical shifts influenced by the bromine and carbonyl groups. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | A ¹³C NMR spectrum for a product synthesized from this compound is available in supporting information for a research article, confirming its use and characteristic carbon signals.[4] Expected signals for this compound would include those for the carbonyl carbons, aromatic carbons, and the methyl carbon. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Expected characteristic absorption bands would include N-H stretching, C=O stretching (for the ketone and lactam carbonyls), and C-Br stretching, as well as aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | The PubChem database reports a molecular weight of 240.05 g/mol and shows a GC-MS spectrum.[3] The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound. |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the ATR crystal.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
-
Workflow and Pathway Diagrams
To visualize the process of structural validation and the relationships between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Caption: Logical relationship between primary and spectroscopic validation techniques.
References
Structure-Activity Relationship of 4-Bromo-5-methylisatin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold continues to be a cornerstone in medicinal chemistry, valued for its synthetic accessibility and broad spectrum of biological activities. Among the myriad of isatin derivatives, those featuring halogen and alkyl substitutions have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Bromo-5-methylisatin analogs, focusing on their anticancer and antimicrobial properties. By presenting experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for the scientific community engaged in the discovery and development of novel isatin-based therapeutics.
Anticancer Activity of this compound Analogs
The introduction of a bromine atom at the C4 position and a methyl group at the C5 position of the isatin core has been explored as a strategy to enhance cytotoxic potency against various cancer cell lines. The electron-withdrawing nature of the bromine and the lipophilic character of the methyl group are thought to contribute to improved cellular uptake and target interaction.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of selected this compound analogs and related derivatives from various studies. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative measure of cytotoxic potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | This compound | K562 (Leukemia) | >100 | [1] |
| Analog 2 | 3-(p-chlorobenzylidene)-4-bromo-5-methylisatin | K562 (Leukemia) | 8.5 | [1] |
| Analog 3 | 3-(p-methoxybenzylidene)-4-bromo-5-methylisatin | K562 (Leukemia) | 12.3 | [1] |
| Analog 4 | 5-Bromo-N-benzylisatin | Jurkat (T-cell leukemia) | 0.03 | [2] |
| Analog 5 | 5-Methylisatin derivative | A549 (Lung Cancer) | 42.43 | [3] |
| Analog 6 | 5-Methylisatin derivative | HepG2 (Liver Cancer) | 48.43 | [3] |
| Analog 7 | 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 | [4] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
From the available data, several key SAR trends can be deduced:
-
Substitution at the C3 Position: Unsubstituted this compound (Analog 1) shows weak activity. However, the introduction of substituted benzylidene moieties at the C3 position (analogs 2 and 3) significantly enhances anticancer potency. This suggests that modifications at this position are crucial for cytotoxic activity.
-
Role of N-Substitution: N-alkylation, such as the introduction of a benzyl group (Analog 4), can dramatically increase cytotoxicity. This highlights the importance of the N1 position for modulating the biological activity of the isatin core.
-
Impact of Bromo and Methyl Groups: While a direct comparison is limited, the potent activity of brominated (Analog 4) and methylated (Analogs 5 and 6) isatins in various scaffolds underscores the positive contribution of these substituents to anticancer efficacy. The bromine atom, in particular, is often associated with enhanced activity.[5][6]
Antimicrobial Activity of this compound Analogs
Isatin derivatives, particularly Schiff bases, have been investigated for their antimicrobial properties. The presence of the 4-bromo and 5-methyl groups can influence the lipophilicity and electronic properties of the molecules, potentially leading to improved penetration of microbial cell membranes and inhibition of essential enzymes.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected isatin-based Schiff bases, indicating their potency against various bacterial and fungal strains.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Isatin Schiff Base 1 | Staphylococcus aureus | 1.6 | [7] |
| Isatin Schiff Base 2 | Escherichia coli | 2.4 | [7] |
| 5-Substituted Isatin Schiff Base 1 | Staphylococcus aureus | 9.4 | [8] |
| 5-Substituted Isatin Schiff Base 2 | Aspergillus niger | 12.3 | [8] |
| 5-Bromo isatin derivative | Staphylococcus aureus | - | [9] |
| 5-Bromo isatin derivative | Bacillus subtilis | - | [9] |
Note: The specific substitution patterns for the Schiff bases in the table can be found in the cited literature. A direct comparison requires consulting the original studies.
Structure-Activity Relationship (SAR) Insights
-
Schiff Base Formation: The condensation of the C3-carbonyl group of the isatin ring with primary amines to form Schiff bases is a common and effective strategy for generating compounds with significant antimicrobial activity.[7][8]
-
Aromatic and Heterocyclic Moieties: The nature of the amine used for Schiff base formation plays a critical role in determining the antimicrobial spectrum and potency. The incorporation of various aromatic and heterocyclic rings can modulate the biological activity.
-
Impact of 5-Bromo Substitution: The presence of a bromine atom at the C5 position of the isatin ring in Schiff base derivatives has been shown to be favorable for antimicrobial activity.[9]
Experimental Protocols
Synthesis of this compound Analogs (General Procedure)
A common synthetic route to 3-substituted-4-bromo-5-methylisatin analogs involves a condensation reaction.
General synthetic workflow for 3-substituted-4-bromo-5-methylisatin analogs.
-
Dissolution: this compound and a substituted aromatic aldehyde or ketone are dissolved in a suitable solvent, such as ethanol.
-
Catalysis: A catalytic amount of a base, typically piperidine, is added to the mixture.
-
Reaction: The reaction mixture is heated under reflux for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Workflow of the MTT assay for cytotoxicity evaluation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways in Anticancer Activity
Isatin derivatives exert their anticancer effects through the modulation of various signaling pathways, often leading to cell cycle arrest and apoptosis. A prominent target for many isatin-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
Simplified signaling pathway showing the inhibitory effect of isatin analogs on VEGFR-2.
By inhibiting VEGFR-2, this compound analogs can block downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.[10][11] Furthermore, many isatin derivatives have been shown to induce apoptosis through intrinsic and extrinsic pathways, making them multi-faceted anticancer agents.
Conclusion
The available data, though not exhaustive for the specific this compound scaffold, strongly suggest that this class of compounds holds significant promise for the development of novel anticancer and antimicrobial agents. The strategic placement of the bromo and methyl groups on the isatin core, combined with modifications at the C3 and N1 positions, provides a rich chemical space for optimizing biological activity. Further systematic studies focusing on a library of this compound analogs are warranted to fully elucidate their structure-activity relationships and to identify lead candidates for further preclinical and clinical development. This guide serves as a foundational resource to inform such future research endeavors.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijiset.com [ijiset.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unlocking Anticancer Potential: A Comparative Guide to Isatin-Based Scaffolds
For researchers and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, isatin (1H-indole-2,3-dione) has emerged as a "privileged scaffold" due to the remarkable anticancer activity exhibited by its derivatives. This guide provides a comparative analysis of different isatin-based scaffolds, summarizing their anticancer activity, elucidating their mechanisms of action through key signaling pathways, and providing detailed experimental protocols for their evaluation.
Isatin and its derivatives have demonstrated a broad spectrum of pharmacological activities, with their cytotoxic and antineoplastic properties being the most extensively reported.[1] The synthetic versatility of the isatin core allows for modifications at multiple positions, leading to a diverse library of compounds with the potential to interact with various intracellular targets.[2]
Comparative Anticancer Activity of Isatin-Based Scaffolds
The anticancer efficacy of isatin derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. This section presents a comparative summary of the IC50 values for prominent isatin-based scaffolds: isatin-hydrazones, isatin-thiosemicarbazones, isatin-oximes, and spirooxindoles.
Table 1: Isatin-Hydrazone Derivatives - In Vitro Anticancer Activity (IC50, µM)
| Compound/Derivative | MCF-7 (Breast) | A2780 (Ovarian) | HepG2 (Liver) | MDA-MB-435s (Melanoma) | HCT-116 (Colon) | A549 (Lung) | PC-3 (Prostate) | Reference |
| Isatin-hydrazone 4j | 1.51 ± 0.09 | 26 ± 2.24 | - | - | - | - | - | [3] |
| Isatin-hydrazone 4k | 3.56 ± 0.31 | 27 ± 3.20 | - | - | - | - | - | [3] |
| Isatin-hydrazone 4e | 5.46 ± 0.71 | 19 ± 2.52 | - | - | - | - | - | [3] |
| Isatin-triazole hydrazone 16 | 6.22 | - | 8.14 | 9.94 | - | - | - | [4] |
| Indoline-2,3-dione hydrazone 33 | - | - | - | - | - | - | - | [4] |
| Isatin-indole conjugate 36 | - | - | - | - | 2.6 | 7.3 | - | [5] |
| Isatin-hydrazone hybrid 133 | 4.86 | - | - | - | - | 5.32 | 35.1 | [5] |
Table 2: Isatin-Thiosemicarbazone Derivatives - In Vitro Anticancer Activity (IC50, µM)
| Compound/Derivative | IM-9 (Myeloma) | HepG-2 (Liver) | MOLM-14 (Leukemia) | U937 (Lymphoma) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| Nickel(II) bis(isatin thiosemicarbazone) 4 | <300 (Vero) | - | + | + | - | - | - | - | [6] |
| 5-fluoro-2-oxo-indolin-3-ylidene)-N-phenylhydrazinecarbothioamide | - | - | - | - | 31.4 | - | - | - | [7] |
| 5-Methoxyisatin thiosemicarbazone | - | - | - | - | - | 14.83 ± 0.45 | 17.88 ± 0.16 | 6.89 ± 0.42 | [7] |
| Isatin-thiosemicarbazone 3 | - | - | - | - | - | 8.19 | - | - | [8] |
Note: '+' indicates prominent cytotoxicity was observed, but the specific IC50 value was not provided in the abstract.
Table 3: Isatin-Oxime Derivatives - In Vitro Anticancer Activity (IC50, µM)
| Compound/Derivative | SW620 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | AsPC-1 (Pancreatic) | NCI-H460 (Lung) | A549 (Lung) | HepG2 (Liver) | HeLa (Cervical) | Reference |
| Isatin-3-oxime-based hydroxamic acid | <10 | <10 | <10 | <10 | <10 | - | - | - | [9] |
| Isatin-3'-oxime hydroxamic acid 32 | 0.64 | 0.79 | 0.98 | 1.10 | 0.89 | - | - | - | [4] |
| Isatin-oxime ether 6a | - | - | - | - | - | 0.34 | - | - | [1] |
| Isatin-oxime ether 6c | - | - | - | - | - | - | - | 14 nM | [1] |
Table 4: Spirooxindole Derivatives - In Vitro Anticancer Activity (IC50, µM)
| Compound/Derivative | PC-3 (Prostate) | HeLa (Cervical) | MCF-7 (Breast) | MDA-MB-231 (Breast) | A2780 (Ovarian) | A549 (Lung) | HepG2 (Liver) | Reference |
| Di-spirooxindole 4b | 3.7 ± 1.0 | - | 27.72 ± 0.59 | - | - | - | - | [10] |
| Di-spirooxindole 4a | 24.1 ± 1.1 | 7.1 ± 0.2 | 25.04 ± 0.57 | - | - | - | - | [10] |
| Di-spirooxindole 4l | - | 7.2 ± 0.5 | - | - | - | - | - | [10] |
| Di-spirooxindole 4i | - | - | - | 7.63 ± 0.08 | - | - | - | [10] |
| Spirooxindole 45h | - | - | - | - | 10.30 ± 1.10 | - | - | [7] |
| Spirooxindole 45m | - | - | - | - | - | 17.70 ± 2.70 | - | [7] |
| Spirooxindole 45k | - | - | - | 21.40 ± 1.30 | - | - | - | [7] |
| Spirooxindole hybrid 5c | - | - | - | - | - | - | 5 ± 0.6 | [11] |
Key Signaling Pathways in Isatin-Mediated Anticancer Activity
Isatin-based scaffolds exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[12] These include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Kinase Inhibition
A primary mechanism of action for many isatin derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[2]
-
Receptor Tyrosine Kinases (RTKs): Isatin-based compounds, including the FDA-approved drug Sunitinib, are potent inhibitors of RTKs such as VEGFR and EGFR.[12] Inhibition of these kinases blocks downstream signaling pathways like MAPK and PI3K/AKT, which are critical for tumor angiogenesis and cell proliferation.[12]
-
Cyclin-Dependent Kinases (CDKs): Several isatin derivatives, particularly isatin-hydrazones, have shown inhibitory activity against CDKs, such as CDK2.[3] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[13]
Apoptosis Induction
Isatin derivatives are potent inducers of apoptosis (programmed cell death), a critical mechanism for eliminating cancer cells.[12]
-
Mitochondrial (Intrinsic) Pathway: Many isatin derivatives, particularly isatin-thiosemicarbazones, can alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and -3) that execute cell death.[14]
-
p53-MDM2 Interaction: Spirooxindoles have been shown to inhibit the interaction between p53, a tumor suppressor protein, and its negative regulator, MDM2.[15] By disrupting this interaction, spirooxindoles can stabilize and activate p53, leading to cell cycle arrest and apoptosis.[15]
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the evaluation of novel anticancer compounds. The following sections detail the methodologies for key in vitro assays.
General Experimental Workflow
The evaluation of isatin-based scaffolds typically follows a standardized workflow from synthesis to the assessment of anticancer activity and mechanism of action.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[16] The amount of formazan produced is proportional to the number of living cells.[16]
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[16] Include wells with medium only as a blank. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[17]
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and compound characteristics.[18]
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of >650 nm should be used for background subtraction.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Caspase Activity by Flow Cytometry)
This method quantitatively measures the activity of caspases, key mediators of apoptosis, in individual cells.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by active caspases (e.g., caspase-3/7) in apoptotic cells, producing a fluorescent signal that can be detected by flow cytometry.[21]
Protocol:
-
Cell Treatment: Treat cells with the isatin derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in a buffer containing the fluorogenic caspase substrate (e.g., a FLICA reagent for active caspases).[22] Incubate according to the manufacturer's instructions, typically for 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells to remove the unbound substrate.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable sheath fluid and analyze them using a flow cytometer.[23] A shift in fluorescence intensity in the treated cells compared to the untreated control indicates caspase activation and apoptosis.[21]
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the isatin derivatives.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspases, p53).
General Protocol:
-
Cell Lysis: After treatment with the isatin derivative, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.[24]
Kinase Inhibition Assay
These assays measure the ability of isatin derivatives to inhibit the activity of specific protein kinases.
Principle: A common method is a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.
General Protocol:
-
Kinase Reaction: Set up a reaction mixture containing the purified kinase (e.g., CDK2/Cyclin A), its substrate (a specific peptide), ATP, and the isatin derivative at various concentrations.
-
Incubation: Incubate the reaction mixture to allow the kinase to phosphorylate its substrate.
-
ADP Detection: Add a reagent that converts the ADP produced into a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.
Conclusion and Future Perspectives
Isatin-based scaffolds represent a highly promising class of compounds in the development of novel anticancer therapeutics. Their structural diversity allows for the fine-tuning of their activity against a wide range of cancer cell lines and molecular targets. Isatin-hydrazones, -thiosemicarbazones, -oximes, and spirooxindoles have all demonstrated significant anticancer potential, often with distinct mechanisms of action.
Future research should focus on optimizing the structure-activity relationships of these scaffolds to enhance their potency and selectivity. The hybridization of the isatin core with other pharmacophores is a promising strategy to develop multi-targeted agents that can overcome drug resistance.[12] Furthermore, in-depth mechanistic studies are crucial to fully elucidate the signaling pathways modulated by these compounds and to identify predictive biomarkers for their clinical application. The continued exploration of isatin-based scaffolds holds great promise for the future of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Nickel(II) bis(isatin thiosemicarbazone) complexes induced apoptosis through mitochondrial signaling pathway and G0/G1 cell cycle arrest in IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. distantreader.org [distantreader.org]
- 9. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 10. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. benchchem.com [benchchem.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 22. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Caspase activity assays: pancaspase flow cytometry and Western blotting [bio-protocol.org]
In silico ADMET analysis of 4-Bromo-5-methylisatin derivatives
An In Silico Dive into the ADMET Profiles of Isatin Derivatives: A Comparative Guide
The journey of a drug from a promising compound to a clinical candidate is fraught with challenges, a significant portion of which is attributed to unfavorable pharmacokinetics and toxicity. To de-risk the drug discovery process, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have become an indispensable tool. This guide provides a comparative analysis of the in silico ADMET properties of various isatin derivatives, offering insights for researchers and drug development professionals. While specific data on 4-Bromo-5-methylisatin derivatives is limited in the reviewed literature, this guide focuses on structurally related isatin derivatives, providing a valuable comparative framework.
Comparative ADMET Profiling of Isatin Derivatives
The following table summarizes the in silico ADMET properties of several isatin derivatives from recent studies, compared against other compounds, including different classes of derivatives and reference drugs. This allows for a direct comparison of their drug-like properties.
| Compound | Blood-Brain Barrier (BBB) Penetration | Aqueous Solubility (AS) | Intestinal Absorption (IA) | CYP2D6 Inhibition | Plasma Protein Binding (PPB) | Reference |
| Isatin Derivative 13 | Very Low | Low | Optimal | Non-inhibitor | Low | [1] |
| Isatin Derivative 14 | Very Low | Low | Optimal | Non-inhibitor | Low | [1] |
| Quinoline Derivative 7 | Very Low | Low | Good | Non-inhibitor | Moderate | [1] |
| Quinoline Derivative 9 | Very Low | Low | Good | Non-inhibitor | Moderate | [1] |
| Sorafenib (Reference) | N/A | N/A | N/A | N/A | N/A | [1] |
| 5-Methylisatin Derivative 1 | High | Good | High | Non-inhibitor | High | [2][3] |
| 5-Methylisatin Derivative 2a | High | Moderately Soluble | High | Non-inhibitor | High | [2][3] |
| 5-Methylisatin Derivative 3b | High | Good | High | Non-inhibitor | High | [2][3] |
| Reference Molecule (RM) * | High | Good | High | Non-inhibitor | High | [2][3] |
| 5-Nitroisatin Derivative 1 | Good | Low | High | Non-inhibitor | High | [4][5] |
| 5-Nitroisatin Derivative 2 | Good | Low | High | Non-inhibitor | High | [4][5] |
| 5-Nitroisatin Derivative 3 | Good | Low | High | Non-inhibitor | High | [4][5] |
Note: RM refers to 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one, a reference molecule with known inhibitory activity.[2][3]
Experimental Protocols for In Silico ADMET Analysis
The in silico ADMET properties presented in this guide were predicted using various computational tools and web servers. A general methodology for such an analysis is outlined below.
General Workflow for In Silico ADMET Prediction:
-
Compound Preparation: The 2D or 3D structures of the compounds of interest are prepared using chemical drawing software and optimized for energy minimization.
-
Submission to ADMET Prediction Servers: The prepared structures are submitted to specialized web-based tools or software packages for ADMET prediction. Commonly used platforms include:
-
SwissADME: Predicts a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6][7]
-
pkCSM: A web server that predicts various pharmacokinetic and toxicity properties based on the chemical structure.[8][9]
-
ADMETlab 2.0: A platform for systematic ADMET evaluation.[4]
-
Discovery Studio: A software suite with modules for ADMET prediction.[1]
-
-
Parameter Calculation: These tools calculate a variety of ADMET-related parameters, including but not limited to:
-
Absorption: Intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor prediction.
-
Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal organic cation transporter (OCT2) substrate prediction.
-
Toxicity: Ames toxicity, hepatotoxicity, and other toxicity endpoints.
-
-
Analysis and Interpretation: The predicted parameters are analyzed to assess the overall ADMET profile of the compounds. This often involves comparing the values to those of known drugs or established thresholds for desirable drug-like properties (e.g., Lipinski's rule of five).
Visualizing the In Silico ADMET Workflow
The following diagram illustrates a typical workflow for conducting an in silico ADMET analysis.
A generalized workflow for in silico ADMET analysis of chemical compounds.
Discussion and Conclusion
The in silico ADMET analysis of the presented isatin derivatives reveals a diverse range of pharmacokinetic profiles. For instance, the isatin derivatives studied as VEGFR-2 inhibitors showed very low BBB penetration, which could be advantageous for avoiding central nervous system side effects.[1] Conversely, the 5-methylisatin and 5-nitroisatin derivatives designed as CDK2 inhibitors were predicted to have high BBB penetration.[2][3][4][5]
Intestinal absorption is predicted to be optimal or high for most of the evaluated isatin derivatives, suggesting good oral bioavailability.[1][2][3][4][5] Furthermore, none of the listed derivatives were predicted to be inhibitors of CYP2D6, a key enzyme in drug metabolism, which is a favorable characteristic for avoiding drug-drug interactions.[1][2][3][4][5]
It is crucial to note that in silico predictions are a first-pass assessment and require experimental validation. However, these computational models are invaluable for prioritizing compounds for further development and identifying potential liabilities early in the drug discovery pipeline. The comparative data presented here for various isatin derivatives can guide medicinal chemists in the design of new analogues with improved ADMET properties, ultimately accelerating the development of safer and more effective therapeutics.
References
- 1. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Isatin Derivatives Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific data on the antibacterial efficacy of 4-Bromo-5-methylisatin derivatives. This guide, therefore, provides a comparative analysis of structurally related and well-studied 5-Bromo-isatin and 5-Methyl-isatin derivatives to offer valuable insights into the potential of this chemical class.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The isatin (1H-indole-2,3-dione) scaffold has emerged as a promising platform in medicinal chemistry for the development of novel therapeutic agents. Its derivatives, particularly Schiff and Mannich bases, have demonstrated a broad spectrum of biological activities, including potent antibacterial effects against multidrug-resistant pathogens. This guide synthesizes the available data on the efficacy of 5-Bromo-isatin and 5-Methyl-isatin derivatives, offering a comparative overview of their activity, experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Comparative Efficacy of 5-Substituted Isatin Derivatives
The antibacterial potency of isatin derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The tables below summarize the reported MIC values for various 5-Bromo and 5-Methyl-isatin derivatives against clinically relevant drug-resistant bacteria.
Table 1: Antibacterial Activity of 5-Bromo-isatin Derivatives
| Derivative Type | Modification | Target Organism(s) | Key Findings |
| Schiff Base | Condensation with N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide | Various pathogenic bacteria | The N,N-dimethylaminomethyl Mannich base of this Schiff base showed the most favorable antimicrobial activity.[1] |
| Schiff Base | Derived from 5-bromoisatin and p-phenylenediamine, further reacted with various aromatic aldehydes | Staphylococcus aureus, Escherichia coli | A derivative with a 4-nitrobenzylideneamino moiety exhibited an MIC of 9.4 µg/mL against S. aureus and 12.3 µg/mL against E. coli.[2] |
| Thiazole Hybrid | Isatin-decorated thiazole structure | Methicillin-resistant Staphylococcus aureus (MRSA) | Showed potent activity, with MIC values comparable to the standard antibiotic chloramphenicol.[3] |
| Bis-isatin | N-alkyl chain-tethered C-5 bromo-functionalized bis-isatin | Trichomonas vaginalis | Compound 4t (propyl linker) was the most active with an IC50 of 3.72 µM.[4] |
Table 2: Antibacterial Activity of 5-Methyl-isatin Derivatives
| Derivative Type | Modification | Target Organism(s) | Key Findings |
| Schiff Base | Condensation with sulphadoxine | Various pathogenic bacteria | The synthesized Schiff's bases were evaluated and showed antimicrobial activity.[5] |
| Mannich Base | Piperidinomethyl derivative of the sulphadoxine Schiff base | Various pathogenic bacteria | The Mannich base demonstrated improved potency compared to the parent Schiff base.[5] |
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation and comparison of the antibacterial efficacy of novel compounds. Below are generalized protocols based on the cited literature for the synthesis and antimicrobial screening of isatin derivatives.
General Synthesis of Isatin Schiff Bases
-
Reaction: Equimolar amounts of a 5-substituted isatin (e.g., 5-bromoisatin) and a selected primary amine are dissolved in ethanol.
-
Catalysis: A catalytic amount of glacial acetic acid is added to the mixture.
-
Reflux: The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent.[6]
General Synthesis of Isatin N-Mannich Bases
-
Reaction: The parent isatin Schiff base is suspended in a solvent such as ethanol.
-
Addition of Reagents: Formaldehyde and a secondary amine (e.g., piperidine, morpholine) are added to the suspension.
-
Reaction Conditions: The mixture is stirred at room temperature or refluxed for a specified duration.
-
Isolation and Purification: The product is isolated by filtration and purified by recrystallization.[7]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Experimental and Mechanistic Frameworks
To facilitate a clearer understanding of the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and the proposed mechanisms of action.
Caption: A generalized workflow from synthesis to antimicrobial evaluation of isatin derivatives.
Caption: Potential antibacterial mechanisms of action for isatin derivatives against bacteria.
References
- 1. Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases derived from isatin derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and preliminary antimicrobial evaluation of N-alkyl chain-tethered C-5 functionalized bis-isatins - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antimicrobial activity of N-Mannich bases of 3-[N'-sulphadoximino] isatin and its methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 4-Bromo-5-methylisatin's Potential Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential kinase inhibitory activity of 4-Bromo-5-methylisatin against established broad-spectrum kinase inhibitors, Sunitinib and Staurosporine. Due to the absence of publicly available kinase screening data for this compound, this analysis is based on the known activities of structurally related isatin derivatives. The guide includes detailed experimental protocols for common kinase inhibition assays that can be employed to determine the precise cross-reactivity profile of this compound.
Introduction to this compound and Kinase Inhibition
This compound is a synthetic organic compound belonging to the isatin family. The isatin scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. Several derivatives of isatin have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them important therapeutic targets.
While direct evidence of this compound's kinase inhibition is not yet available in the public domain, studies on related compounds suggest its potential for cross-reactivity. For instance, derivatives of 5-methylisatin have been designed as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), and other isatin-based molecules have shown inhibitory activity against a range of kinases. This guide aims to provide a framework for evaluating the potential kinase inhibition profile of this compound by comparing it with well-characterized kinase inhibitors.
Comparative Kinase Inhibition Profiles
To contextualize the potential activity of this compound, we present the known inhibition profiles of two widely studied kinase inhibitors: Sunitinib and Staurosporine. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy, and Staurosporine is a potent but non-selective kinase inhibitor often used as a research tool.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sunitinib and Staurosporine against a panel of representative kinases. The data for this compound is listed as "Not Available (N/A)" and would require experimental determination.
Table 1: Comparative IC50 Values (nM) of Selected Kinase Inhibitors
| Kinase Target | This compound | Sunitinib (nM) | Staurosporine (nM) |
| CDK2 | N/A | 2,200 | 3 |
| VEGFR2 | N/A | 9 | 7 |
| PDGFRβ | N/A | 2 | 8 |
| c-Kit | N/A | 8 | 15 |
| FLT3 | N/A | 21 | 5 |
| EGFR | N/A | >10,000 | 100 |
| SRC | N/A | 130 | 6 |
| PKA | N/A | >10,000 | 7 |
| PKCα | N/A | >10,000 | 0.7 |
Note: IC50 values for Sunitinib and Staurosporine are approximate and can vary depending on the assay conditions. Data is compiled from various public sources.
Signaling Pathways and Potential Inhibition
The following diagram illustrates a simplified signaling pathway involving some of the kinases listed above, highlighting where this compound and the comparator compounds might exert their effects.
Caption: Simplified signaling pathways and potential points of inhibition.
Experimental Protocols for Kinase Inhibition Assays
To determine the cross-reactivity of this compound, a variety of in vitro kinase inhibition assays can be performed. Below are detailed methodologies for three common assay formats.
Luminescent Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ luminescent kinase assay.
Methodology:
-
Kinase Reaction Setup: In a 96-well or 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound in a suitable kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced to ATP, and luciferase, which generates a luminescent signal in the presence of ATP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Radiometric Kinase Assay (³³P-ATP Filter Binding)
This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate (protein or peptide), kinase buffer, MgCl₂, and [γ-³³P]ATP. Add varying concentrations of this compound.
-
Initiation and Incubation: Initiate the reaction by adding the kinase to the mixture. Incubate at 30°C for a specified time.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper), which binds the phosphorylated substrate.
-
Washing: Wash the filter membranes multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Place the dried filter membranes into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity detected is directly proportional to the kinase activity. Calculate the percent inhibition and IC50 value for this compound.
ELISA-Based Kinase Assay
This immunoassay detects the phosphorylated substrate using a specific antibody.
Methodology:
-
Substrate Immobilization: Coat the wells of a microplate with the kinase substrate.
-
Kinase Reaction: Add the kinase, ATP, and different concentrations of this compound to the wells. Incubate to allow the phosphorylation reaction to occur.
-
Washing: Wash the wells to remove the kinase, ATP, and inhibitor.
-
Primary Antibody Incubation: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate to allow binding.
-
Washing: Wash away the unbound primary antibody.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate.
-
Washing: Wash away the unbound secondary antibody.
-
Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Reaction Stoppage and Reading: Stop the reaction with an acid solution and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate and thus to the kinase activity. Calculate the percent inhibition and IC50 value.
Conclusion
While the precise kinase cross-reactivity of this compound remains to be experimentally determined, the known inhibitory profiles of related isatin compounds suggest that it could be active against a range of kinases. To fully characterize its activity and selectivity, it is essential to perform in vitro kinase inhibition assays against a broad panel of kinases. The experimental protocols provided in this guide offer robust and widely accepted methods for obtaining this critical data. A comprehensive understanding of the kinase inhibition profile of this compound will be invaluable for researchers and drug development professionals in assessing its potential as a therapeutic agent or a chemical probe.
Benchmarking the synthetic efficiency of 4-Bromo-5-methylisatin preparation methods
For Immediate Release
This guide provides a comparative analysis of synthetic methodologies for the preparation of 4-Bromo-5-methylisatin, a key intermediate in the development of novel therapeutics. The objective of this document is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of viable synthetic routes, enabling informed decisions on process efficiency, yield, and scalability.
Introduction
This compound is a substituted indole-2,3-dione of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities, making the efficient and reliable synthesis of the core scaffold a critical aspect of drug discovery pipelines. This guide benchmarks two primary synthetic approaches: the Sandmeyer isatin synthesis and direct electrophilic bromination.
Comparative Analysis of Synthetic Methods
Two principal synthetic strategies for obtaining this compound are evaluated:
-
Method A: The Sandmeyer Isatin Synthesis. This classical approach involves the condensation of an appropriately substituted aniline, in this case, 3-bromo-4-methylaniline, with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized under strong acidic conditions to yield the target isatin.[1][2][3]
-
Method B: Direct Electrophilic Bromination. This method involves the direct bromination of a pre-existing isatin scaffold, 5-methylisatin. This approach is notionally simpler, involving fewer steps. However, the regioselectivity of electrophilic substitution on the isatin ring is a critical and often challenging factor.[4]
The following table summarizes the key performance indicators for each method, based on experimental data and established literature precedents for analogous transformations.
Data Presentation
| Parameter | Method A: Sandmeyer Synthesis | Method B: Direct Bromination |
| Starting Material | 3-Bromo-4-methylaniline | 5-Methylisatin |
| Key Reagents | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Brominating agent (e.g., Br₂, NBS) |
| Reported Yield | 40-50% (estimated based on isomers)[5] | Low to moderate (highly variable) |
| Purity (Post-Purification) | >98% (HPLC)[5] | Variable, often requires extensive purification |
| Reaction Steps | 2 (Condensation, Cyclization) | 1 |
| Key Advantages | Good regiocontrol, established methodology.[1] | Fewer synthetic steps. |
| Key Disadvantages | Formation of regioisomeric mixtures possible, use of harsh acidic conditions. | Poor regioselectivity is common, potential for multiple brominated products.[4] |
| Scalability | Suitable for industrial production.[5] | Challenging due to purification difficulties. |
Experimental Protocols
Method A: Sandmeyer Isatin Synthesis of this compound
This protocol is adapted from the established Sandmeyer methodology for substituted isatins.[1][5]
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-4-methylphenyl)acetamide
-
In a suitable reaction vessel, a solution of chloral hydrate (1.2 eq) and anhydrous sodium sulfate in water is prepared.
-
3-Bromo-4-methylaniline (1.0 eq) is added to the solution.
-
An aqueous solution of hydroxylamine hydrochloride (1.2 eq) is then added dropwise while maintaining the temperature between 20-30°C.
-
The reaction mixture is heated to reflux for 10-20 minutes, during which a precipitate forms.
-
The mixture is cooled, and the solid intermediate is collected by filtration, washed with water, and dried.
Step 2: Cyclization to this compound
-
Concentrated sulfuric acid is heated to 50-60°C in a separate reaction vessel.
-
The dried 2-(hydroxyimino)-N-(3-bromo-4-methylphenyl)acetamide from Step 1 is added portion-wise, maintaining the temperature between 70-75°C.
-
The reaction is held at this temperature for 10-15 minutes after the addition is complete.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The crude this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent mixture (e.g., ethanol/DMSO) to yield the final product with a purity of >98%.[5]
Method B: Direct Electrophilic Bromination of 5-Methylisatin
This protocol outlines a general procedure for the direct bromination of an isatin scaffold.
-
5-Methylisatin (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid.
-
A brominating agent, for example, N-Bromosuccinimide (NBS) (1.1 eq), is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into water to precipitate the crude product.
-
The solid is collected by filtration and washed with water.
-
The crude product, likely a mixture of brominated isomers, requires purification by column chromatography or fractional crystallization to isolate the desired this compound.
Mandatory Visualization
Caption: Comparative workflow of Sandmeyer vs. Direct Bromination for this compound synthesis.
Conclusion
The Sandmeyer isatin synthesis (Method A) emerges as the more robust and reliable method for preparing this compound. Despite being a two-step process, it offers superior regiocontrol, leading to a higher yield of the desired product with greater purity after standard purification techniques.[5] A patent describing the synthesis of the closely related 4-bromo-7-methylisatin reports yields in the 40-50% range with purity exceeding 98%, highlighting the industrial applicability of this method.[5]
In contrast, the direct bromination of 5-methylisatin (Method B), while theoretically simpler, is likely to be hampered by a lack of regioselectivity. Literature on the bromination of isatin itself indicates a strong preference for substitution at the 5-position, suggesting that the formation of the 4-bromo isomer from 5-methylisatin would be a minor pathway, leading to low yields and complex purification challenges.[4]
For researchers and organizations requiring a dependable and scalable synthesis of this compound, the Sandmeyer approach is the recommended methodology.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-5-methylisatin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Bromo-5-methylisatin (CAS No. 147149-84-6), a halogenated indole derivative utilized in pharmaceutical research and the development of bioactive molecules.[1] Adherence to these procedures is critical to ensure personnel safety, environmental compliance, and the integrity of research operations. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3]
Key Safety and Handling Data
A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for a comprehensive risk assessment prior to handling and disposal.
| Property | Value |
| CAS Number | 147149-84-6 |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol [1][2] |
| Appearance | Yellow crystalline solid[1] or dark red crystal[4] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3] |
| Signal Word | Warning[2][3] |
| GHS Pictogram | Irritant |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any contaminated materials, such as weighing boats, contaminated gloves, and rinseate.
1.0 Personal Protective Equipment (PPE)
Prior to handling the waste, ensure proper PPE is worn to mitigate exposure risks.[5] This includes:
-
Gloves: Chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A fully buttoned laboratory coat.
-
Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator is required.
2.0 Waste Segregation and Collection
Properly identifying and segregating chemical waste is a critical aspect of a compliant disposal plan.[5] Misclassification can lead to dangerous chemical reactions and improper disposal routing.
-
2.1 Waste Classification: this compound is classified as a halogenated organic waste due to the presence of bromine in its structure.
-
2.2 Dedicated Waste Container: Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
-
Made of a compatible material (e.g., polyethylene).
-
In good condition with a secure, sealable lid.
-
Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
-
2.3 Collection:
-
Carefully sweep up any solid this compound using a dedicated brush and dustpan, avoiding dust generation.[6]
-
Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.[6]
-
For solutions, pour the waste into the designated container within a chemical fume hood.
-
3.0 Container Management and Storage
-
3.1 Sealing: Securely seal the hazardous waste container when not in use to prevent the release of vapors.
-
3.2 Storage: Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[6] The storage area should be clearly marked as a hazardous waste storage area.
4.0 Final Disposal
-
4.1 Waste Pickup: When the container is approximately three-quarters full, arrange for collection by a licensed environmental waste management company. Do not overfill waste containers.
-
4.2 Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical in the regular trash or down the sanitary sewer.
-
4.3 Empty Containers: Empty containers must be managed properly. The first rinse of a container that held this compound should be collected and disposed of as halogenated hazardous waste.[5] Subsequent rinses may be permissible for drain disposal, but always confirm with your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-5-methylisatin
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-5-methylisatin, a compound that, while valuable in synthesis, presents notable health hazards. Following these procedural steps will help ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1]. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the hazard statements H315, H319, and H335[1]. Therefore, stringent adherence to PPE protocols is mandatory.
| Hazard | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Nitrile gloves: Double-gloving is recommended to prevent exposure. Lab coat: A long-sleeved, buttoned lab coat provides a crucial barrier. |
| Serious Eye Irritation | H319: Causes serious eye irritation | Safety goggles: Must be worn at all times to protect against splashes and airborne particles. |
| Respiratory Irritation | H335: May cause respiratory irritation | Fume hood: All handling of the solid compound must be conducted in a certified chemical fume hood. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This section outlines a standard operating procedure for weighing and preparing a solution of this compound, a common task in a research setting.
Objective: To safely weigh the solid this compound and prepare a solution of a specific concentration.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), as the compound is soluble in these[2])
-
Volumetric flask with stopper
-
Beaker
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Wash bottle with the chosen solvent
Experimental Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Procedure:
-
Preparation:
-
Don all required PPE: double nitrile gloves, safety goggles, and a buttoned lab coat.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Place absorbent pads on the work surface inside the fume hood to contain any potential spills.
-
-
Weighing (Tare Method):
-
To minimize exposure to the solid powder, use the tare method for weighing.
-
Place a labeled, empty, and sealable container (e.g., a vial with a cap) on the analytical balance and tare it.
-
Move the tared container into the chemical fume hood.
-
Carefully add the desired amount of this compound to the container using a clean spatula.
-
Securely seal the container.
-
Remove the sealed container from the fume hood and place it on the analytical balance to record the precise weight.
-
-
Dissolving the Compound:
-
Return the sealed container to the fume hood.
-
Carefully transfer the weighed solid into a beaker.
-
Add a portion of the chosen solvent to the beaker.
-
Stir the mixture with a clean glass rod until the solid is completely dissolved.
-
Quantitatively transfer the solution to the appropriate volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as halogenated organic waste. Place in a clearly labeled, sealed, and compatible waste container. |
| Contaminated Labware (e.g., weighing boats, pipette tips) | Place in a designated solid hazardous waste container. |
| Contaminated Solvents and Solutions | Collect in a labeled halogenated liquid waste container. Do not mix with non-halogenated waste to avoid costly disposal procedures. |
| Contaminated PPE (gloves, absorbent pads) | Dispose of in the designated solid hazardous waste stream. |
Key Disposal Principles:
-
Never dispose of this compound down the drain.
-
Ensure all waste containers are properly labeled with the full chemical name and hazard symbols.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup:
In the event of a small spill of solid this compound within the fume hood:
-
Ensure all personnel in the immediate area are aware of the spill.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand to avoid raising dust.
-
Carefully scoop the mixture into a labeled hazardous waste container.
-
Decontaminate the spill area (see decontamination protocol below).
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety office immediately.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Decontamination Protocol:
After handling this compound or in the event of a spill, all potentially contaminated surfaces and equipment should be decontaminated.
-
Initial Cleaning: After removing the bulk of any solid material, wipe down surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to dissolve any remaining residue.
-
Washing: Wash the surfaces thoroughly with soap and water.
-
Final Rinse: Rinse the surfaces with water.
-
All cleaning materials (wipes, etc.) should be disposed of as solid hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
